Phenyl methylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl N-methylcarbamate | |
|---|---|---|
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InChI |
InChI=1S/C8H9NO2/c1-9-8(10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWKRWCUMCMVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
CNC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073282 | |
| Record name | Phenyl methylcarbamate | |
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Molecular Weight |
151.16 g/mol | |
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Vapor Pressure |
0.07 [mmHg] | |
| Record name | Phenyl methylcarbamate | |
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CAS No. |
1943-79-9 | |
| Record name | Phenyl methylcarbamate | |
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| Record name | Phenyl methylcarbamate | |
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| Record name | Carbamic acid, N-methyl-, phenyl ester | |
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| Record name | Phenyl methylcarbamate | |
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| Record name | Phenyl N-methylcarbamate | |
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| Record name | N-METHYLPHENYLCARBAMATE | |
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| Record name | PHENYL METHYLCARBAMATE | |
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Academic Research Landscape of Phenyl Methylcarbamate
Significance within Contemporary Chemical and Biological Sciences
The carbamate (B1207046) functional group, of which phenyl methylcarbamate is a primary example, is a crucial structural element in a multitude of biologically active molecules. acs.org This has cemented its importance in both chemical and biological research, driving investigations into its synthesis, properties, and applications.
Role as a Fundamental Carbamate Moiety in Bioactive Molecules
The this compound structure serves as a foundational scaffold in the design and discovery of new bioactive compounds. acs.orgmdpi.com The carbamate group's ability to engage in significant molecular interactions, coupled with the variability offered by the phenyl ring for substitution, allows for the fine-tuning of a molecule's biological activity. mdpi.com This has led to the development of numerous derivatives with a wide spectrum of biological effects. ontosight.aiontosight.ai
The carbamate moiety is a key structural feature in many approved drugs and prodrugs, and its use in medicinal chemistry is on the rise. acs.org Carbamate derivatives are frequently designed to interact specifically with biological targets through their carbamate group. acs.org The chemical stability and ability of carbamates to enhance permeability across cellular membranes are additional attributes that have been leveraged in drug design. acs.org Consequently, the carbamate motif is increasingly being used as a substitute for peptide bonds. acs.org
Applications in Pharmaceutical Development
In the realm of pharmaceutical development, carbamates, including derivatives of this compound, are utilized in the synthesis of various drugs. ontosight.ai They can function as protecting groups for amines or be used to introduce specific functional groups into molecules, highlighting their synthetic utility. ontosight.ai
Research has explored the potential of carbamate derivatives as therapeutic agents for a range of conditions. For instance, some carbamates have been investigated for their potential in treating neurological disorders and as anticancer agents. ontosight.ai The fundamental structure of this compound provides a template for creating new pharmaceutical compounds with tailored properties.
Relevance in Biochemical Research
This compound and its derivatives are significant tools in biochemical research, primarily due to their mechanism of action as cholinesterase inhibitors. nih.govnih.gov Many phenyl carbamates act as inhibitors of acetylcholinesterase, an essential enzyme in the nervous system, and this property is the basis for their biological effects. nih.govnih.gov The relationship between the molecular structure of phenyl methylcarbamates and their anticholinesterase activity has been a subject of quantitative structure-activity relationship (QSAR) studies. nih.govacs.org
Furthermore, this compound has been utilized in the development of analytical methods. A notable example is a method for detecting exposure to methyl isocyanate, a highly toxic industrial chemical. This method involves the base hydrolysis of methyl isocyanate-tyrosine adducts from hemoglobin to produce this compound, which can then be detected and quantified. nih.gov The metabolism of phenyl N-methylcarbamate has also been studied, with research showing it can be metabolized to phenyl N-hydroxymethylcarbamate in mice. nih.gov
Context within Agrichemical Science
The application of this compound derivatives is extensive in agrichemical science, where they are used as insecticides, herbicides, and fungicides. ontosight.aiontosight.aitcichemicals.com Carbamate insecticides function by inhibiting acetylcholinesterase in insects, leading to neurotoxicity. nih.govnih.govresearchgate.net
Several substituted phenyl methylcarbamates have been developed as commercial insecticides. For example, compounds like 2,3,5-trimethylthis compound are components of insecticides used in agriculture. ebi.ac.uk this compound itself, when combined with other compounds, can act as a broad-spectrum insecticide. nih.gov Additionally, certain alkyl N-phenylcarbamate herbicides are used in combination with phenyl-alkylcarbamate or N,N-dialkylcarbamate herbicides to enhance or prolong their herbicidal activity. nih.gov
Table 1: Examples of this compound Derivatives in Agrichemicals
| Compound Name | IUPAC Name | Application |
| Propoxur (B1679652) | (2-propan-2-yloxyphenyl) N-methylcarbamate | Insecticide, Acaricide nih.gov |
| Isoprocarb | (2-propan-2-ylphenyl) N-methylcarbamate | Insecticide nih.gov |
| Fenobucarb (B33119) (BPMC) | 2-(Butan-2-yl)this compound | Insecticide wikipedia.org |
| Bufencarb | 3-(1-Ethylpropyl)this compound | Insecticide nih.gov |
| Trimethacarb | 2,3,5-trimethylthis compound | Insecticide ebi.ac.uk |
Historical Perspective in Carbamate Insecticide Research
The journey of carbamate insecticides is rooted in the early 20th century with the elucidation of the structure of physostigmine (B191203) in 1926 and the subsequent discovery of its potent acetylcholinesterase inhibition. wgtn.ac.nz This foundational knowledge spurred the development of synthetic carbamic acid esters as contact insecticides. wgtn.ac.nz
Early research focused on understanding the structure-activity relationships of these compounds. Studies in the mid-1960s explored the insecticidal and anticholinesterase activity of various substituted phenyl N-methylcarbamates, including alkyl-, amino-, and chloro-substituted derivatives. oup.comacs.orgacs.org It was generally found that N-methylcarbamates were more toxic to insects but less stable than their N,N-dimethylcarbamate counterparts. wgtn.ac.nz This historical research laid the groundwork for the development of the wide array of carbamate insecticides used today.
Advanced Synthesis Methodologies and Reaction Pathways
Non-Phosgene Synthetic Routes
Alternative, safer methods for synthesizing PMC have been developed that circumvent the use of phosgene. These routes often utilize readily available and less hazardous starting materials.
The one-pot synthesis of phenyl methylcarbamate (PMC) from aniline (B41778), urea (B33335), and methanol (B129727) represents an environmentally conscious approach to carbamate (B1207046) production. acs.org The reaction pathway is a subject of investigation, with evidence suggesting multiple plausible routes depending on the reaction conditions, particularly the presence or absence of a catalyst. acs.org
In the absence of a catalyst, thermodynamic analysis and experimental results indicate that the reaction primarily proceeds through a phenylurea intermediate. acs.org However, the introduction of a catalyst can alter this pathway. For instance, with γ-Al2O3 as a catalyst, the reaction path shifts to proceed via a methyl carbamate intermediate. acs.org
Various catalysts have been explored to optimize this one-pot synthesis. KNO3 modified zeolite HY has demonstrated notable performance. researchgate.net Under optimal conditions, this catalytic system can achieve an aniline conversion of 93.1% and a selectivity towards PMC of 82.6%. researchgate.net The investigation into different catalysts highlights the potential to steer the reaction towards higher efficiency and selectivity. researchgate.net
Table 1: Catalytic Performance in One-Pot Synthesis of PMC
| Catalyst | Aniline Conversion (%) | PMC Selectivity (%) |
| KNO3/HY | 93.1 | 82.6 |
This table summarizes the performance of a specific catalyst system in the synthesis of this compound from aniline, urea, and methanol.
A phosgene-free route for synthesizing this compound involves the reaction of aniline with methyl carbamate in the presence of methanol. researchgate.net This method has been studied to determine the optimal conditions for achieving high yield and selectivity. The choice of catalyst is crucial, with zinc chloride (ZnCl2) being identified as an effective catalyst for this transformation. researchgate.net
Research has focused on the influence of various reaction parameters, including temperature, reaction time, catalyst concentration, and the molar ratios of the reactants. researchgate.net Under optimized conditions using a ZnCl2 catalyst, an aniline conversion of 90.1% can be achieved with an exceptional PMC selectivity of 99.7%. researchgate.net The high selectivity indicates that this pathway is a very clean route to the desired product with minimal byproduct formation. A possible reaction mechanism has been proposed based on the distribution of products observed during the reaction. researchgate.net
Table 2: Optimized Reaction Results for PMC Synthesis from Aniline and Methyl Carbamate
| Catalyst | Reaction Temperature (K) | Reaction Time (h) | Aniline Conversion (%) | PMC Selectivity (%) |
| ZnCl2 | 433 | 4 | 90.1 | 99.7 |
This table presents the results obtained under optimized conditions for the synthesis of this compound from aniline and methyl carbamate.
The reaction of phenylurea with methanol offers a novel and direct non-phosgene route to this compound (PMC). psu.edu Phenylurea itself is an accessible and inexpensive starting material, which can be prepared from the non-catalytic reaction between urea and aniline hydrochloride. psu.edu Studies have shown that the conversion of phenylurea and methanol into PMC can occur spontaneously, without the need for a catalyst, yielding PMC as the primary product. psu.edu
However, the addition of a catalyst significantly influences the reaction's outcome. The acid-base properties of the catalyst play a critical role; basic catalysts tend to enhance the yield of PMC, while acidic catalysts favor the formation of aniline and methyl carbamate. psu.edu Catalysts with moderate basicity have been found to provide the best performance for PMC synthesis. psu.edu
Several catalytic systems have been investigated to optimize this process.
Lead(II) Oxide (PbO): PbO has been identified as a catalyst with high activity and selectivity. jlu.edu.cn When pretreated with methanol, a PbO catalyst can achieve a phenylurea conversion of 95.2% and a PMC yield of 80.6% at 140°C after 4 hours. jlu.edu.cnresearchgate.net The active species is believed to be Pb(OCH3)2, formed during the methanol pretreatment. researchgate.net
Potassium Fluoride on Alumina (KF/Al2O3): Solid alkaline catalysts, such as KF/Al2O3, have also proven effective. researchgate.net A catalyst composed of 50% KF on Al2O3, calcined at 500°C, resulted in a phenylurea conversion of 96.5% and a PMC selectivity of 86.3%. researchgate.net
The reaction is also sensitive to conditions such as temperature and the molar ratio of methanol to phenylurea. A higher molar ratio of methanol to phenylurea generally favors the formation of PMC. jlu.edu.cn
Table 3: Comparison of Catalysts for PMC Synthesis from Phenylurea and Methanol
| Catalyst | Phenylurea Conversion (%) | PMC Selectivity/Yield (%) | Note |
| Methanol-pretreated PbO | 95.2 | 80.6 (Yield) | At 140°C, 4h |
| 50% KF/Al2O3 | 96.5 | 86.3 (Selectivity) | Calcined at 500°C |
This table summarizes the effectiveness of different catalysts in the synthesis of this compound from methanol and phenylurea.
The methoxycarbonylation of aniline using dimethyl carbonate (DMC) is an attractive and economically viable non-phosgene route for producing this compound (PMC). bohrium.comnih.gov This pathway is considered green as the byproduct, methanol, can be recycled as a raw material for DMC synthesis. nih.gov However, the reaction can be competitive, with the simultaneous methylation of aniline leading to byproducts such as N-methylaniline (NMA) and N,N-dimethylaniline (DMA). nih.govresearchgate.net Therefore, the development of high-performance catalysts is essential to enhance the selectivity towards PMC. nih.gov
A variety of catalytic systems have been studied for this reaction:
Lead Compounds: Lead-based catalysts, such as Pb(OAc)2·Pb(OH)2 and PbO, have demonstrated high activity and selectivity. With Pb(OAc)2·Pb(OH)2, an aniline conversion of 97% and PMC selectivity of 95% can be reached. bohrium.com When using PbO, an induction period is observed, which can be eliminated by pretreating the catalyst with DMC or methanol. bohrium.com
Supported Zirconia Catalysts: Zirconia (ZrO2) supported on silica (B1680970) (SiO2) has been investigated as a catalyst. researchgate.net The optimal loading was found to be 1% ZrO2 on SiO2. Under specific conditions (443.15 K, 7 hours), this catalyst achieved an aniline conversion of 98.6% and a PMC yield of 79.8%. researchgate.net Catalyst deactivation was attributed to a decrease in the specific surface area. researchgate.net
Zinc Compounds: Zinc acetate (B1210297) (Zn(OAc)2) shows excellent catalytic performance, yielding 93.8% PMC with an aniline conversion of 98.1%. researchgate.net However, unsupported Zn(OAc)2 tends to deactivate quickly. Supporting it on silica (Zn(OAc)2/SiO2) improves its stability. researchgate.net
Mixed Metal Oxides: Heterogeneous catalysts like Zn/Al/Pb mixed oxides are also highly efficient. One particular composition, Zn/Al/Pb5, demonstrated excellent stability over multiple cycles, maintaining nearly 100% aniline conversion and a PMC selectivity between 89.3% and 94.0%. nih.gov
Table 4: Catalytic Performance in PMC Synthesis from Aniline and DMC
| Catalyst | Aniline Conversion (%) | PMC Selectivity/Yield (%) | Note |
| Pb(OAc)2·Pb(OH)2 | 97 | 95 (Selectivity) | At 453 K, 1h |
| 1% ZrO2/SiO2 | 98.6 | 79.8 (Yield) | At 443.15 K, 7h |
| Zn(OAc)2/SiO2 | 98.1 | 93.8 (Yield) | - |
| Zn/Al/Pb5 Mixed Oxide | ~100 | 89.3 - 94.0 (Selectivity) | Stable over 6 cycles |
This table provides a comparative overview of various catalysts used in the synthesis of this compound from dimethyl carbonate and aniline.
Catalytic Approaches in this compound Synthesis
Catalysis is central to developing efficient and selective methods for PMC synthesis, particularly in reactions that aim to replace traditional, hazardous processes.
Palladium catalysis offers a powerful and versatile method for the formation of carbon-nitrogen bonds, applicable to the synthesis of N-aryl carbamates. A general one-pot method has been developed for the palladium-catalyzed synthesis of aryl carbamates from aryl halides (chlorides and triflates) and sodium cyanate (B1221674), where an alcohol acts as a nucleophilic trapping agent. mit.edu
In this process, the palladium catalyst facilitates a cross-coupling reaction between an aryl halide and sodium cyanate to generate an aryl isocyanate intermediate in situ. mit.edu This highly reactive intermediate is then immediately trapped by an alcohol present in the reaction mixture to form the corresponding N-aryl carbamate. mit.edu This methodology has been successfully applied to create a variety of important carbamate protecting groups. mit.edu
While this specific reaction has been demonstrated for a range of aryl halides and alcohols, the use of palladium catalysis extends to other related transformations. For instance, palladium-catalyzed reactions are known to be involved in the oxidative carbonylation of amines. researchgate.net Furthermore, palladium complexes with biarylphosphine ligands are effective in the oxidative addition with aryl-halogen bonds, a key step in such catalytic cycles. mit.edu The modular nature of palladium catalysis allows for the synthesis of complex molecules through sequential reactions, as demonstrated in the synthesis of triarylmethanes starting from methyl phenyl sulfone. nih.gov Although not a direct synthesis of PMC, this highlights the broad utility of palladium in C-H activation and arylation reactions, which are fundamental to modern organic synthesis. nih.gov
Other Metal-Based Catalysis (e.g., Calcium Hydroxide (B78521), Supported Zirconia, Zinc Chloride)
Beyond palladium, a variety of other metal-based catalysts are effective in the synthesis of this compound.
Calcium Hydroxide : Calcium hydroxide (Ca(OH)₂) has been successfully employed as a heterogeneous catalyst for the reaction between (R)-2-phenylglycinol and methyl chloroformate to form a carbamate derivative. mdpi.comiucr.org This catalyst facilitates the reaction under basic conditions, leading to good yields. mdpi.comiucr.org The resulting carbamate exhibits supramolecular structures formed through hydrogen bonding. iucr.org
Supported Zirconia : Supported zirconia catalysts, particularly ZrO₂/SiO₂, have been investigated for the synthesis of methyl N-phenylcarbamate from aniline and dimethyl carbonate. researchgate.netresearchgate.netgoogle.com Studies have identified the optimal reaction conditions, including a reaction temperature of 443.15 K and a specific molar ratio of reactants, to achieve high conversion of aniline (98.6%) and a good yield of the desired product (79.8%). researchgate.netgoogle.com The primary competitive reactions are the formation of N-methylaniline and N,N-dimethylaniline. researchgate.netgoogle.com Catalyst deactivation has been attributed to a decrease in the specific surface area. researchgate.net
Zinc Chloride : Zinc chloride (ZnCl₂) is an effective catalyst for producing carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.gov The catalytic activity is dependent on the amount of ZnCl₂ used, with yields increasing significantly as the catalyst loading increases. nih.gov It has also been used in the reaction of aniline with methyl carbamate, where it demonstrated better performance than basic catalysts. lookchem.com The proposed mechanism involves the activation of the reactants by the Lewis acidic nature of the zinc chloride. researchgate.net
| Catalyst | Reactants | Key Findings | Reference |
| Calcium Hydroxide | (R)-2-phenylglycinol, Methyl chloroformate | Heterogeneous catalyst, promotes formation of supramolecular chains. | mdpi.comiucr.org |
| **Supported Zirconia (ZrO₂/SiO₂) ** | Aniline, Dimethyl carbonate | Optimal conditions yield 79.8% of MPC; side products are N-methylaniline and N,N-dimethylaniline. | researchgate.netgoogle.com |
| Zinc Chloride | Aniline, Methyl carbamate | Lewis acid catalyst, provides high yield (89.9%) and selectivity (99.76%). | lookchem.comresearchgate.net |
Influence of Catalyst Basicity and Acidity
The acid-base properties of a catalyst significantly influence the reaction pathway and product selectivity in the synthesis of methyl N-phenylcarbamate. psu.eduresearchgate.netepa.gov
In the reaction of phenylurea with methanol, basic catalysts, such as MgO and ZrO₂, have been shown to greatly enhance the yield of methyl N-phenylcarbamate. psu.edu Conversely, acidic catalysts like ZnCl₂ tend to promote the formation of byproducts such as aniline and methyl carbamate. psu.eduresearchgate.net Studies suggest that catalysts with moderate basicity exhibit the best performance for this specific reaction. psu.eduresearchgate.net The basic catalyst is thought to preferentially interact with the terminal -NH group of the phenylurea molecule, which has the highest electron density, thereby increasing the selectivity towards the desired carbamate. researchgate.net
In other systems, such as the reaction of aniline with methyl carbamate, acidic catalysts, particularly those with Lewis acidity like ZnCl₂, have shown superior catalytic performance compared to basic catalysts. lookchem.com However, strongly acidic catalysts like HZSM-5 can lead to lower selectivity due to the promotion of side reactions, such as the N-methylation of aniline. lookchem.com
Exploration of Intermediate Species and Reaction Mechanisms
Understanding the reaction mechanism and identifying the transient species formed during the reaction are crucial for optimizing the synthesis of this compound.
Mechanistic Studies of Direct Reactions
Mechanistic studies, often supported by computational methods, provide deep insights into the reaction pathways. For the Pd(PPh₃)₄-catalyzed synthesis of a carbamate derivative from (R)-(-)-2-phenylglycinol and methyl chloroformate, DFT calculations have been instrumental. mdpi.comnih.gov These studies confirm that the reaction is not spontaneous and requires catalytic intervention. mdpi.comnih.gov The proposed mechanism involves the formation of a palladacycle intermediate, which then proceeds through steps of reductive elimination or other transformations to yield the final product. scispace.com
In the synthesis of methyl N-phenylcarbamate from aniline, urea, and methanol, thermodynamic analysis combined with experimental verification has been used to determine the most likely reaction path. acs.org In the absence of a catalyst, the reaction primarily proceeds through a phenylurea intermediate. acs.org However, the introduction of a γ-Al₂O₃ catalyst alters the pathway, favoring a methyl carbamate intermediate instead. acs.org Furthermore, the electrophilicity of the carbonyl carbon atom in carbamate derivatives is a key factor in their reaction mechanism, making it susceptible to nucleophilic attack, which is a central concept in the frontier orbital theory of these reactions. mdpi.com
Identification and Characterization of Reaction Intermediates
The isolation and characterization of reaction intermediates are vital for confirming proposed mechanistic pathways. In the Pd(PPh₃)₄-catalyzed synthesis, computational modeling combined with experimental NMR data has supported the formation of proposed intermediates, such as 4-phenyl-oxazolidine. mdpi.comnih.gov Vibrational frequency calculations have confirmed that such intermediates are stable energy minima on the reaction coordinate. mdpi.com
In the synthesis of dicarbamates from diamines and dimethyl carbonate, intermediates have been successfully separated, purified, and identified using a combination of liquid chromatography, mass spectrometry, elemental analysis, and various forms of spectroscopy (FTIR, NMR). researchgate.net For instance, in the reaction of 4,4'-methylenedianiline (B154101) with dimethyl carbonate, the intermediate was identified as methyl-4-(4'-aminobenzyl)phenylcarbamate. researchgate.net These characterization efforts are essential for understanding the stepwise nature of the reaction and for developing strategies to maximize the yield of the final product by controlling the formation and consumption of these intermediates. researchgate.net
| Reaction | Intermediate(s) Identified | Method of Identification | Reference |
| Pd(PPh₃)₄-catalyzed carbamate synthesis | 4-phenyl-oxazolidine, Dehydrogenated species complexed with Pd(PPh₂) | Computational Modeling (DFT), NMR Spectroscopy | mdpi.com |
| MDA + DMC for MDC synthesis | Methyl-4-(4'-aminobenzyl)phenylcarbamate | Liquid Chromatography, Mass Spectrometry, Elemental Analysis, FTIR, NMR | researchgate.net |
| Aniline + Urea + Methanol | Phenylurea (uncatalyzed), Methyl carbamate (catalyzed) | GC, HPLC, HPLC-MS, Thermodynamic Analysis | acs.org |
Energetic Feasibility of Reaction Pathways
The synthesis of this compound can proceed through various reaction pathways, the viability of which is largely determined by their energetic feasibility. Thermodynamic analysis and computational chemistry are crucial tools for evaluating these routes, providing insights into reaction spontaneity, energy barriers, and the stability of intermediates. By calculating parameters such as enthalpy of formation (ΔHf°), Gibbs free energy (ΔG°), and bond dissociation enthalpies (BDEs), researchers can predict the most favorable conditions for synthesis.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model reaction coordinates and determine the transition states and energy profiles of potential mechanisms. jst.go.jpresearchgate.net These computational approaches are vital for understanding complex, multi-step reactions, including catalyzed processes. For instance, studies on related carbamate syntheses have used DFT calculations to confirm that certain direct reactions are not spontaneous and require a catalyst to proceed efficiently. mdpi.com
Comparative Thermodynamic Analysis of Synthesis Pathways
Several plausible pathways for the synthesis of methyl N-phenyl carbamate have been proposed and analyzed, particularly for the one-pot synthesis from aniline, urea, and methanol. acs.org Thermodynamic and experimental analyses have identified two major routes depending on the presence of a catalyst:
Phenylurea Intermediate Pathway : In the absence of a catalyst, the reaction primarily proceeds through a phenylurea intermediate. acs.org
Methyl Carbamate Intermediate Pathway : In the presence of a catalyst like γ-Al2O3, the reaction mechanism shifts, favoring a pathway that involves a methyl carbamate intermediate. acs.org
Computational studies on analogous catalyzed systems provide a model for understanding the energetic landscapes of these pathways. For example, in a Pd-catalyzed synthesis of a similar carbamate, two distinct pathways were identified with significantly different energy profiles. Pathway 1 showed a net energy of –84.7 kcal/mol, while Pathway 2, though initially having a positive energy requirement, ultimately resulted in a total reaction energy of –238.7 kcal/mol after catalyst regeneration, indicating both routes are energetically feasible. mdpi.com This highlights how catalysts can open up alternative, highly favorable energetic routes.
The table below, based on computational findings for analogous carbamate systems, illustrates the typical energy changes associated with different reaction pathways.
| Reaction Pathway | Key Intermediate | Catalyst | Calculated Net Energy Change (kcal/mol) | Thermodynamic Feasibility |
|---|---|---|---|---|
| Pathway A (Illustrative) | Phenylurea | None | - | Considered the major pathway in non-catalyzed reactions acs.org |
| Pathway B (Illustrative) | Methyl Carbamate | γ-Al2O3 | - | Becomes the dominant path with catalysis acs.org |
| Catalyzed Pathway 1 (Analogous System) | Dehydrogenated Precursor | Pd(PPh3)4 | -84.7 | Favorable (Exergonic) mdpi.com |
| Catalyzed Pathway 2 (Analogous System) | Cyclic Intermediate | Pd(PPh3)4 | -238.7 | Highly Favorable (Exergonic) mdpi.com |
Detailed Research Findings
Detailed research using computational models provides specific energetic data for key reaction steps. Bond Dissociation Enthalpy (BDE) calculations, for example, can pinpoint the weakest bonds in a molecule and thus the most likely sites for reaction or decomposition. For phenyl N-phenyl carbamate, a closely related compound, the BDE for the C-O ester bond was computed to be 269.3 kJ/mol, while the N-C amide bond BDE was 325.1 kJ/mol. researchgate.net This suggests that under thermal stress, the C-O bond is more likely to cleave first. The decomposition of methyl N-phenyl carbamate is known to be a highly endothermic process, requiring temperatures above 150 °C, which aligns with the significant energy input needed to overcome these bond enthalpies. mdpi.com
Further computational analysis using DFT at the B3LYP/6-31G(d) level of theory supports these findings, indicating that degradation pathways involving the cleavage of the C-O bond are energetically more probable than those breaking the N-C bond. researchgate.net The electrophilicity of the atoms involved also plays a role; the carbonyl carbon in this compound is identified as highly electrophilic, making it a key site for nucleophilic attack, a central step in many synthesis reactions. mdpi.com
The table below summarizes key bond dissociation enthalpies for a model urethane (B1682113) compound, providing insight into the energetic stability of the core carbamate structure.
| Compound Moiety | Bond | Computed Bond Dissociation Enthalpy (BDE) (kJ/mol) | Implication |
|---|---|---|---|
| Phenyl N-Phenyl Carbamate | C-O (Ester) | 269.3 researchgate.net | Most probable initial bond cleavage site in thermal degradation researchgate.net |
| Phenyl N-Phenyl Carbamate | N-C (Amide) | 325.1 researchgate.net | More stable than the C-O bond researchgate.net |
These energetic analyses confirm that while multiple synthetic routes to this compound exist, their feasibility is highly dependent on the reaction conditions, particularly the presence and type of catalyst. The use of computational chemistry provides indispensable data for optimizing these pathways, predicting their outcomes, and designing more efficient synthetic processes. mdpi.com
Reaction Kinetics and Mechanistic Studies
Hydrolysis Kinetics and Mechanisms
The hydrolytic degradation of phenyl methylcarbamate is a critical area of study, providing insight into its environmental persistence and metabolic fate. The reaction kinetics are profoundly influenced by the chemical environment and the molecular structure of the carbamate (B1207046) itself.
The hydrolysis of phenyl N-methylcarbamates (PNMCs) is significantly accelerated under alkaline conditions. scispace.comwho.int The predominant pathway for this degradation is the Elimination Unimolecular conjugate Base (E1cB) mechanism. researchgate.netresearchgate.netrsc.orgrsc.org This multi-step process is initiated by the abstraction of the acidic proton from the nitrogen atom by a hydroxide (B78521) ion, forming a carbamate anion, which is the conjugate base of the parent molecule. masterorganicchemistry.comresearchgate.net
Scheme: E1cB Mechanism for Phenyl N-Methylcarbamate Hydrolysis
Step 1: Deprotonation (fast equilibrium) R-NH-C(=O)O-Ar + OH⁻ ⇌ R-N⁻-C(=O)O-Ar + H₂O
Step 2: Elimination (rate-determining) R-N⁻-C(=O)O-Ar → R-N=C=O + ArO⁻
Step 3: Hydration (fast) R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
Studies have considered and excluded alternative pathways, such as the direct bimolecular attack (BAc2) of a hydroxide ion on the carbonyl carbon of the neutral ester, for N-phenyl and N-methylcarbamates that possess an N-H proton. researchgate.netrsc.orgrsc.orgresearchgate.net The E1cB mechanism is strongly supported by structure-reactivity relationships and kinetic data. rsc.org
The rate of alkaline hydrolysis of phenyl N-methylcarbamates is highly sensitive to the electronic properties of substituents on the phenyl ring. oup.comtandfonline.comtandfonline.com This relationship is effectively quantified through linear free-energy relationships, such as the Hammett equation. A plot of the logarithm of the second-order hydrolysis rate constant (log k) against the Hammett substituent constant (σ, or more specifically σ⁻ for substituents that can stabilize a negative charge through resonance) yields a straight line. researchgate.netresearchgate.netrsc.org
Electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) attached to the phenyl ring accelerate the rate of hydrolysis. researchgate.netrsc.org These groups stabilize the developing negative charge on the phenolate (B1203915) leaving group in the transition state of the rate-determining E1cB step. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the hydrolysis rate. The significant positive value of the Hammett reaction constant (ρ) reported for the hydrolysis of substituted N-phenylcarbamates (ρ = +2.86) provides strong evidence for a transition state with considerable phenolate character, which is a hallmark of the E1cB mechanism. researchgate.netrsc.org A satisfactory correlation is also observed for a series of phenyl N-methylcarbamates. researchgate.net
The table below presents experimentally determined second-order rate constants for the alkaline hydrolysis of various substituted phenyl N-methylcarbamates at 25°C, illustrating the impact of substituent electronics on reactivity. researchgate.net
Hydrolysis Rate Constants for Substituted Phenyl N-Methylcarbamates
| Substituent (R) | k (L mol⁻¹ s⁻¹) | log k | Hammett Constant (σ⁻) |
|---|---|---|---|
| 4-NO₂ | 2.71 × 10⁵ | 5.43 | 1.27 |
| 4-CHO | 6.60 × 10⁴ | 4.82 | 1.03 |
| 4-CN | 4.11 × 10⁴ | 4.68 | 1.00 |
| 4-COCH₃ | 4.23 × 10⁴ | 4.63 | 0.84 |
| 3-NO₂ | 1.32 × 10⁴ | 4.12 | 0.71 |
| 3-Cl | 1.83 × 10³ | 3.27 | 0.37 |
| 4-Cl | 3.07 × 10² | 2.49 | 0.23 |
| H | 5.02 × 10¹ | 1.70 | 0.00 |
| 3-CH₃ | 3.71 × 10¹ | 1.57 | -0.07 |
| 4-CH₃ | 3.62 × 10¹ | 1.56 | -0.17 |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
Kinetic studies on the base-catalyzed degradation of substituted phenyl N-hydroxycarbamates reveal that this class of compounds also proceeds via an E1cB mechanism. nih.govresearchgate.netresearchgate.net The pH-rate profile for their degradation shows a linear dependence with a slope of 1 at pH values below 9 and above 13, while the rate is independent of pH in the range of 10-12. nih.govresearchgate.net This behavior is characteristic of an E1cB reaction involving a rapid, pH-dependent pre-equilibrium deprotonation followed by a pH-independent rate-limiting step.
Further evidence comes from the Brønsted coefficient βlg, which relates the reaction rate to the pKa of the leaving group (the phenol). For the degradation of phenyl N-hydroxycarbamates, βlg is approximately -1 in the pH range of 7-13 and -1.53 at pH > 13. nih.govresearchgate.net These large, negative values indicate a high degree of negative charge development on the oxygen of the phenolate leaving group in the transition state, which is a key feature of the E1cB pathway. The reaction ultimately yields the corresponding phenol (B47542), carbonate, nitrogen, and ammonia. nih.govresearchgate.net
In contrast to the stepwise E1cB mechanism observed for many carbamates, certain derivatives react through a concerted pathway. For instance, the degradation of N-methyl derivatives of phenyl N-hydroxycarbamates at pH 7-9 occurs via a concerted mechanism. nih.govresearchgate.net In a concerted reaction, the cleavage of the N-H bond and the C-O bond of the leaving group occur simultaneously in a single transition state.
The primary evidence for this mechanistic shift is a significantly smaller Brønsted coefficient (βlg ≈ -0.75) compared to that of their N-H counterparts. nih.govresearchgate.net This smaller value suggests that there is substantially less negative charge buildup on the leaving group in the transition state, which is inconsistent with the formation of a full anionic intermediate as seen in the E1cB pathway. Similarly, studies on the base-catalyzed cyclization of phenyl N-(2-hydroxybenzyl)-N-methylcarbamates indicate that the reaction is concerted rather than stepwise. These findings highlight that subtle changes in the substrate structure, such as substitution on the carbamate nitrogen, can fundamentally alter the reaction mechanism from a stepwise E1cB to a concerted process.
Under specific structural conditions, an alternative intramolecular reaction pathway known as the Smiles rearrangement can compete with or dominate over hydrolysis. wikipedia.orgsynarchive.com This reaction is an intramolecular nucleophilic aromatic substitution. nih.govmanchester.ac.uk A notable example is observed in the degradation of 4-nitrophenyl N-hydroxy-N-methylcarbamate. nih.govresearchgate.net
For this particular compound, the presence of a strongly electron-withdrawing nitro group activates the phenyl ring toward nucleophilic attack. The deprotonated N-hydroxy group of the side chain acts as an internal nucleophile, attacking the ipso-carbon of the phenyl ring (the carbon atom bonded to the ester oxygen). This leads to the predominant formation of sodium N-methyl-(4-nitrophenoxy)carbamate via rearrangement, rather than products of simple hydrolysis. nih.govresearchgate.net This pathway underscores the importance of considering intramolecular rearrangements when the substrate contains both a potent internal nucleophile and an activated aromatic system. wikipedia.org
The rate of this compound hydrolysis is profoundly influenced by environmental conditions, primarily pH and temperature. who.int
pH: Carbamates are generally stable to hydrolysis under acidic and neutral conditions (pH 3-7). epa.govjst.go.jp However, as the pH increases into the alkaline range, the rate of hydrolysis increases dramatically. epa.govresearchgate.net This is a direct consequence of the base-catalyzed E1cB mechanism, where the concentration of the hydroxide ion, the catalyst for the initial deprotonation step, is higher at elevated pH. For example, the hydrolysis half-life of carbaryl (B1668338) at 27°C is over 10,000 days at pH 9, demonstrating significant acceleration in basic conditions. researchgate.net
Temperature: Like most chemical reactions, the hydrolysis rate of carbamates is temperature-dependent. An increase in temperature leads to a higher rate of hydrolysis. wpmucdn.com For the carbamate propoxur (B1679652) (an O-isopropoxyphenyl N-methylcarbamate), the hydrolysis rate was observed to increase by a factor of 2.0 to 2.9 for every 10°C rise in temperature. epa.gov Kinetic studies on carbaryl, carbofuran, and propoxur under simulated tropical conditions (pH 7.70, 33°C) showed significantly shorter half-lives compared to more temperate conditions (pH 7.08, 20°C), highlighting the combined effect of higher pH and temperature on accelerating degradation. wpmucdn.com
Hydrolysis Half-life (t₁₂) of N-Methylcarbamates Under Different Conditions
| Compound | Condition 1 (pH 7.08, 20°C) | Condition 2 (pH 7.70, 33°C) |
|---|---|---|
| Carbaryl | 78 days | 69 days |
| Carbofuran | 143 days | 83 days |
Data sourced from kinetic studies under simulated environmental conditions. wpmucdn.com
Other Degradation Pathways
Beyond simple hydrolysis, the environmental fate and transformation of this compound are significantly influenced by other degradation pathways, including photolysis, microbial action, and thermal decomposition. These processes contribute to the breakdown of the parent compound into various smaller molecules.
Photolytic Degradation Processes
The photolytic degradation of this compound involves the absorption of light energy, which leads to the cleavage of its chemical bonds. The specific products and the rate of degradation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the surrounding environmental matrix.
Research on related N-methylcarbamate insecticides, such as carbaryl, indicates that both direct and indirect photolysis are significant degradation routes. csbsju.edu Direct photolysis occurs when the carbamate molecule itself absorbs light, while indirect photolysis is mediated by other light-absorbing substances in the environment, such as natural organic matter (NOM) and nitrate, which produce reactive species like hydroxyl radicals. csbsju.eduresearchgate.net The photodecomposition of this compound has been shown to proceed via α and β cleavage, leading to a variety of photoproducts.
A key mechanism in the photolysis of some phenyl-N-methylcarbamates is the photo-Fries rearrangement. uc.pt This process involves the migration of the carbamoyl (B1232498) group to the phenyl ring, resulting in the formation of substituted benzamides. The primary photolytic degradation products identified from this compound include phenol, benzene (B151609), and hydroxylated N-methyl benzamides. acs.org
Table 1: Major Photolytic Degradation Products of this compound
| Product | Chemical Formula | Formation Pathway |
|---|---|---|
| Phenol | C₆H₅OH | Cleavage of the ester linkage |
| 2-Hydroxy-N-methyl-benzamide | C₈H₉NO₂ | Photo-Fries rearrangement followed by hydroxylation |
| 4-Hydroxy-N-methyl benzamide | C₈H₉NO₂ | Photo-Fries rearrangement followed by hydroxylation |
| Benzene | C₆H₆ | Decarboxylation and cleavage |
Biolysis and Microbial Degradation
Microbial activity is a primary driver for the breakdown of carbamate pesticides in soil and aquatic environments. academicjournals.orgresearchgate.net The degradation of this compound is initiated by microbial enzymes, primarily hydrolases, which cleave the carbamate ester bond. who.intnih.gov This initial step is crucial as it typically leads to less toxic metabolites. academicjournals.org
A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading carbamate pesticides. nih.govmdpi.com Fungi, in particular species from the genus Aspergillus, have demonstrated significant capabilities in metabolizing N-methylcarbamates. oup.comresearchgate.net For instance, studies on the metabolism of o-sec-butylphenyl N-methylcarbamate by Aspergillus niger have identified a range of metabolites formed through hydroxylation of the alkyl side chain and the phenyl ring, as well as N-demethylation. jst.go.jp While this is a related compound, it provides a strong model for the likely metabolic pathways for this compound.
The initial hydrolysis of this compound by microbial enzymes yields phenol and methylcarbamic acid. The latter is unstable and decomposes to methylamine (B109427) and carbon dioxide. Phenol can be further metabolized by microorganisms through ring hydroxylation and subsequent cleavage. nih.gov
Table 2: Potential Microbial Degradation Products of this compound
| Product | Chemical Formula | Enzymatic Reaction |
|---|---|---|
| Phenol | C₆H₅OH | Carbamate hydrolase |
| Methylamine | CH₅N | Decomposition of methylcarbamic acid |
| Carbon Dioxide | CO₂ | Decomposition of methylcarbamic acid |
| Catechol | C₆H₆O₂ | Hydroxylation of phenol |
Thermal Degradation Processes
The thermal decomposition of this compound is a significant process, particularly at elevated temperatures. The stability of carbamates varies with their structure, but they are known to decompose upon heating. researchgate.net The primary thermal degradation pathway for phenyl N-methylcarbamate involves the cleavage of the urethane (B1682113) bond to yield phenyl isocyanate and methanol (B129727). nih.gov
However, the presence of other substances, such as water, can alter the degradation products. In a closed system with residual water, the thermal decomposition of methyl N-phenyl carbamate at temperatures between 160-200°C has been shown to produce aniline (B41778) and diphenylurea as major products, indicating that hydrolysis and subsequent reactions play a role. nih.govmdpi.com In the absence of a catalyst, the thermal cleavage of methyl N-phenyl carbamate is slow, with only about 10% conversion after 5 hours at 200°C. nih.gov The decomposition can be accelerated by catalysts. mdpi.com
For industrial applications, the thermal decomposition of phenyl N-methylcarbamate is a method for the production of methyl isocyanate. This process is typically carried out at temperatures ranging from 170°C to 270°C, with rapid separation of the products to prevent recombination.
Table 3: Thermal Degradation Products of this compound
| Product | Chemical Formula | Conditions |
|---|---|---|
| Phenyl isocyanate | C₇H₅NO | Anhydrous, high temperature (170-270°C) |
| Methanol | CH₄O | Anhydrous, high temperature |
| Aniline | C₆H₇N | Presence of water, high temperature (160-200°C) |
| Diphenylurea | C₁₃H₁₂N₂O | Presence of water, high temperature |
Auto-Catalytic Reaction Mechanisms (e.g., Urethane Cleavage)
The cleavage of the urethane bond in this compound can be subject to auto-catalysis, a process where a reaction product acts as a catalyst for the same reaction. In the context of urethane cleavage, alcohol molecules, such as the methanol formed during decomposition, can act as auto-catalysts. researchgate.net
Computational and experimental studies on methyl phenyl carbamate have shown that the urethane formation and cleavage reactions can proceed through mechanisms where alcohol molecules facilitate the reaction. researchgate.net The cleavage of methyl phenyl carbamate to phenyl isocyanate and methanol can be catalyzed by an isourethane intermediate, which leads to a second-order dependence of the reaction rate on the concentration of the urethane. researchgate.net
This auto-catalytic mechanism suggests that the initial degradation of this compound can accelerate over time as the concentration of the alcohol product increases. This is a key consideration in understanding the long-term stability and degradation kinetics of this compound in environments where the degradation products are not rapidly removed. The process of chemical hydrolysis can be an auto-catalytic mechanism where the cleavage of polymer chains results in the formation of carboxylic end groups, which in turn increases the acidity and accelerates further hydrolytic degradation. unibo.it
Structure Activity Relationship Sar Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the physicochemical properties that govern the biological activity of phenyl methylcarbamates. These models translate the complex interplay of molecular features into mathematical equations, providing predictive power and mechanistic insights.
The development of predictive QSAR models for phenyl methylcarbamates has been a focus of research to understand their insecticidal activity, which is primarily due to the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov Early efforts established that structural modifications significantly impact the biological activities of these compounds. tandfonline.com
Predictive models often combine various theoretically estimated reactivity indices to forecast the reactivity of these compounds. For instance, the alkaline hydrolysis of phenyl N-methylcarbamates has been studied by correlating experimental kinetic data with indices such as Hirshfeld and Natural Bond Orbital (NBO) atomic charges, the Parr electrophilicity index (ω), and the electrostatic potential at the carbon and oxygen atoms of the reaction center. researchgate.net The results from these studies indicate that the electrostatic potentials and the electrophilicity index provide the best correlations for predicting reactivity. researchgate.net Computational methods, such as density functional theory (DFT), have been employed to calculate these parameters and develop accurate predictive models for substituent effects in benzene (B151609) systems, which form the core of phenyl methylcarbamates. acs.org
A primary mechanism of action for phenyl methylcarbamate insecticides is the inhibition of acetylcholinesterase (AChE). nih.gov QSAR studies have extensively explored the relationship between the chemical structure of substituted phenyl methylcarbamates and their ability to inhibit this enzyme. acs.org A strong correlation has been found between the anticholinesterase activity of these compounds and their molecular structural parameters. nih.gov
The electronic character of substituents on the phenyl ring is a critical determinant of the biological activity of phenyl methylcarbamates. The Hammett substituent constant (σ) has been a foundational parameter in these analyses, providing a measure of the electron-donating or electron-withdrawing nature of a substituent. tandfonline.comresearchgate.net A positive correlation between the σ constant and anti-AChE activity suggests that substituents that increase the electrophilicity of the carbamate's carbonyl carbon enhance the carbamylation reaction with the enzyme. tandfonline.com
Researchers have estimated electronic substituent parameters by measuring the alkaline catalyzed hydrolysis rate constants of various substituted phenyl N-methylcarbamates. oup.comtandfonline.com These kinetic studies provide a reliable set of electronic parameters for detailed structure-activity analyses. tandfonline.com More advanced computational approaches, such as using density functional theory to calculate the electrostatic potential at nuclei, have offered an efficient and accurate way to evaluate substituent constants (σ⁰), further refining the understanding of electronic influences. acs.org The results from these theoretical calculations often show excellent linear correlation with experimental reactivity constants. acs.org
The table below presents Hammett substituent constants (σ) for various substituents on the phenyl ring of phenyl N-methylcarbamates, which have been used in QSAR studies. researchgate.net
| Substituent (R) | Hammett Constant (σ) |
| 3-CH₃, 4-NO₂ | 1.20 |
| 3-CH₃ | -0.07 |
| 3-CHO | 0.35 |
| 3-Cl | 0.37 |
| 3-COOCH₃ | 0.37 |
| 3-N(CH₃)₂ | -0.16 |
| 3-NO₂ | 0.71 |
| 4-C(CH₃)₃ | -0.13 |
| 4-CH₃ | -0.17 |
| 4-CHO | 1.03 |
| 4-Cl | 0.19 |
| 4-CN | 1.00 |
| 4-COCH₃ | 0.84 |
| 4-NO₂ | 1.27 |
| 4-OCH₃ | -0.26 |
Data sourced from a study on the reactivities of Phenyl N-methylcarbamates. researchgate.net
QSAR equations often include a hydrophobic term, typically π or log P, to account for the transport of the inhibitor to the active site. tandfonline.com The 1-octanol/water partition coefficient has been experimentally determined for a range of substituted phenyl N-methylcarbamates to derive these hydrophobic parameters. oup.comtandfonline.com The analysis has shown that for meta- and para-substituents, the π values are quite similar to those in other phenoxy compounds. However, for ortho-substituents, the π values can vary significantly depending on the side chain structure, highlighting the importance of using experimentally determined values for these derivatives in QSAR studies. tandfonline.com
The table below shows the experimentally determined log P values and the calculated π values for various substituents on the phenyl N-methylcarbamate scaffold.
| Substituent | Position | log P | π (Carbamate) |
| H | - | 1.36 | 0.00 |
| CH₃ | 2 | 1.91 | 0.55 |
| CH₃ | 3 | 1.90 | 0.54 |
| CH₃ | 4 | 1.87 | 0.51 |
| Cl | 2 | 2.05 | 0.69 |
| Cl | 3 | 2.11 | 0.75 |
| Cl | 4 | 2.05 | 0.69 |
| OCH₃ | 2 | 1.25 | -0.11 |
| OCH₃ | 3 | 1.39 | 0.03 |
| OCH₃ | 4 | 1.27 | -0.09 |
| NO₂ | 3 | 1.48 | 0.12 |
| NO₂ | 4 | 1.42 | 0.06 |
Data adapted from studies on physicochemical parameters of substituted phenyl N-methylcarbamates. tandfonline.comoup.com
Ortho-substituted phenyl N-methylcarbamates are of particular interest as many of them are highly potent insecticides. oup.comtandfonline.com However, their behavior often deviates from the correlations established for meta- and para-substituted analogs. This "ortho effect" is a combination of steric and electronic factors that are not fully captured by standard substituent constants.
Studies have placed special emphasis on determining ortho substituent effects on both electronic and hydrophobic parameters. tandfonline.comoup.com The steric bulk of an ortho substituent can influence the conformation of the carbamate (B1207046) side chain, affecting its interaction with the enzyme's active site. tandfonline.com For instance, the bulkier the ortho-substituent, the less soluble the compound tends to be in the octanol (B41247) phase, which is attributed to the steric effect on the solvation of the carbamate side chain. tandfonline.com This highlights that for ortho-substituted derivatives, experimentally determined hydrophobic parameters should be used for accurate structure-activity correlations. tandfonline.com
Molecular Interactions and Conformation Studies
Understanding the three-dimensional structure and intermolecular interactions of phenyl methylcarbamates is essential for deciphering their mechanism of action at a molecular level. Conformational analysis and molecular docking studies provide insights into how these molecules bind to the active site of acetylcholinesterase.
The conformation of this compound is characterized by the dihedral angle (θ) between the phenyl ring and the carbamate group. mdpi.com Theoretical calculations have shown that the molecule can exist in different conformations, such as Z and E conformers, with relatively low energy barriers for transition between them. mdpi.com The stability of the molecule can be influenced by hyperconjugative interactions and charge delocalization. uantwerpen.be
Molecular docking studies have been used to simulate the binding of this compound derivatives into the active site of AChE. These studies suggest that the orientation of the molecule within the binding pocket is crucial for its inhibitory activity. The phenyl ring often engages in π-π stacking or CH/π interactions with aromatic residues in the enzyme's active site gorge, such as tryptophan (Trp) and tyrosine (Tyr). nih.govresearchgate.net The carbonyl oxygen and the NH group of the carbamate moiety are key for forming hydrogen bonds with amino acid residues in the catalytic site, particularly with the serine residue that becomes carbamylated. uantwerpen.be The high electrophilicity of the carbonyl carbon atom in this compound is a key feature that supports the proposed reaction mechanism of enzyme inhibition. mdpi.com
Electrostatic Potential Analysis and Active Site Interactions
The interaction between this compound derivatives and their biological target, often the enzyme acetylcholinesterase (AChE), is governed by a combination of intermolecular forces. Electrostatic potential analysis has emerged as a critical tool for understanding these interactions. The molecular electrostatic potential (MEP) map reveals the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites that are crucial for binding to the active site of an enzyme. ebi.ac.ukmdpi.com
In the case of phenyl methylcarbamates, the carbonyl carbon of the carbamate group is highly electrophilic. researchgate.net This positive potential makes it a prime target for nucleophilic attack by the serine residue in the active site of acetylcholinesterase, a key step in the inhibition mechanism. researchgate.net Conversely, the carbonyl oxygen possesses a negative electrostatic potential, making it a hydrogen bond acceptor. uchile.cl This interaction helps to properly orient the inhibitor within the active site for efficient reaction. nih.gov
Impact of Structural Modifications on Biological Efficacy
The biological efficacy of this compound is highly sensitive to structural modifications on the phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies have been extensively used to correlate physicochemical properties of substituents with their inhibitory activity against acetylcholinesterase. acs.orgepa.gov These studies have demonstrated that the position and nature of the substituent significantly influence the compound's effectiveness.
Substituents at the meta position of the phenyl ring tend to increase activity more than those at the ortho or para positions. acs.org This is attributed to the specific topography of the acetylcholinesterase active site. The size of the substituent is also a critical factor. For instance, increasing the size of an alkyl group at the meta position from methyl to isopropyl enhances activity, but a further increase to a tert-butyl group leads to a decrease in efficacy. acs.org This suggests an optimal size for substituents to fit within the active site.
| Compound | Substituent(s) | Position(s) | Observed Effect on Biological Efficacy |
|---|---|---|---|
| This compound | -H | - | Parent compound, baseline activity. |
| m-Tolyl methylcarbamate | -CH₃ | meta | Increased activity compared to the parent compound. |
| o-Tolyl methylcarbamate | -CH₃ | ortho | Less activity compared to the meta-isomer. |
| p-Tolyl methylcarbamate | -CH₃ | para | Activity similar to the parent compound. |
| m-Isopropylthis compound | -CH(CH₃)₂ | meta | Maximum activity observed in a series of alkyl-substituted derivatives. acs.org |
| m-tert-Butylthis compound | -C(CH₃)₃ | meta | Less active than the isopropyl-substituted counterpart. acs.org |
| Thymol N-methylcarbamate | -CH(CH₃)₂, -CH₃ | 2-isopropyl, 5-methyl | Enhanced larvicidal activity compared to thymol. tandfonline.com |
| Carvacrol N-methylcarbamate | -CH(CH₃)₂, -CH₃ | 5-isopropyl, 2-methyl | Significantly enhanced larvicidal activity compared to carvacrol. tandfonline.com |
Stereochemical Influences on Activity
Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, and this compound derivatives are no exception. When a chiral center is introduced into the molecule, the resulting enantiomers can exhibit significantly different potencies and selectivities towards their biological targets.
For carbamate inhibitors of cholinesterases, it has been observed that the enzyme often displays a stereopreference for one enantiomer over the other. For instance, in a study of exo- and endo-2-norbornyl-N-n-butylcarbamates, butyrylcholinesterase (BChE) showed stereoselectivity. scilit.com The (R)-(+)-exo enantiomer was found to be a more potent inhibitor of BChE than the (S)-(–)-exo enantiomer. scilit.com Conversely, for the endo isomers, the (S)-(–) enantiomer was more potent than the (R)-(+) enantiomer. scilit.com This highlights the importance of the three-dimensional arrangement of the molecule for optimal interaction with the enzyme's active site.
In the context of analogues of the experimental Alzheimer's drug phenserine, which contains a carbamate moiety, extensive structure-activity relationship studies have indicated that all derivatives with anticholinesterase activity are levorotary, possessing a 3a-S configuration in their pyrroloindole tricyclic ring system. The selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is also influenced by the stereochemistry and the structure of the N-substituted moiety of the carbamoyl (B1232498) side chain.
Furthermore, in the synthesis of methylated analogues of a kappa-receptor agonist containing a methyl carbamate group, the stereochemistry of the molecule was found to be a critical determinant of receptor affinity and selectivity. ebi.ac.uk The (S,S)-configured methyl carbamate displayed the highest kappa-receptor affinity. ebi.ac.uk These findings underscore the profound impact of stereochemical configuration on the biological activity of carbamate-containing compounds, emphasizing the need for stereoselective synthesis and evaluation in drug design and development.
Biological Interactions and Mechanisms of Action
Acetylcholinesterase (AChE) Inhibition
Phenyl methylcarbamates are well-established inhibitors of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govt3db.ca This inhibitory action is the cornerstone of their biological effects.
Molecular Mechanisms of Reversible AChE Inhibition
The inhibition of AChE by phenyl methylcarbamates is a reversible process that occurs at the molecular level through the carbamylation of a serine residue within the enzyme's active site. nih.govt3db.ca This process involves a two-step mechanism. Initially, the carbamate (B1207046) molecule binds to the active site of AChE, forming a non-covalent Michaelis-Menten complex. Subsequently, the carbamate group is transferred to the hydroxyl group of the catalytic serine, resulting in a carbamylated enzyme and the release of the phenol (B47542) leaving group. dntb.gov.ua This carbamylated enzyme is temporarily inactive as the serine residue is unable to participate in the hydrolysis of acetylcholine. nih.govt3db.ca
The reversibility of this inhibition stems from the fact that the carbamyl-enzyme complex is unstable and undergoes spontaneous hydrolysis, regenerating the active enzyme. nih.gov The rate of this decarbamylation is significantly slower than the rate of acetylation by acetylcholine but faster than the dephosphorylation caused by organophosphates, leading to a pseudo-irreversible inhibition profile in some contexts. nih.gov The entire process can be represented by the following scheme:
E + I ⇌ E-I → E-C + P
Where E is the enzyme (AChE), I is the inhibitor (phenyl methylcarbamate), E-I is the reversible enzyme-inhibitor complex, E-C is the carbamylated enzyme, and P is the leaving group (phenol).
The formation of a charge-transfer complex between the aromatic ring of the carbamate and a "CTC site" on the enzyme has also been proposed as a contributing factor to the initial binding and inhibitory activity. acs.org
Impact on Neurotransmission Pathways
By inhibiting AChE, phenyl methylcarbamates lead to an accumulation of acetylcholine in the synaptic cleft and at neuromuscular junctions. nih.govt3db.ca This excess acetylcholine results in the continuous and excessive stimulation of cholinergic receptors, including both muscarinic and nicotinic receptors, in the central and peripheral nervous systems. nih.gov
This overstimulation disrupts normal neurotransmission, leading to a state of cholinergic crisis. In the peripheral nervous system, this can manifest as effects on muscles and glands. nih.gov In the central nervous system, where acetylcholine plays a crucial role in cognitive functions, the disruption of cholinergic pathways can have significant consequences. nih.gov The inability of the inhibited AChE to break down acetylcholine means that nerve impulses are continually transmitted, and muscle contractions may not cease in a regulated manner. t3db.ca
Enzyme Kinetics and Substrate Specificity Studies
Research has shown that the kinetic constants can be influenced by the specific substituents on the phenyl ring of the carbamate. epa.gov For instance, studies on various substituted phenyl N-methylcarbamates have demonstrated that the electronic properties and hydrophobicity of the substituents play a significant role in determining the inhibitory potency. researchgate.net
| Compound/Derivative | Enzyme Source | IC50 (nM) | Kinetic Constant | Reference |
| 3-tert-butylthis compound | Musca domestica AChE | 400 | - | google.com |
| 3-tert-butylthis compound | Bovine AChE | 530 | - | google.com |
| Phenyl N-methylcarbamate | Erythrocyte cholinesterase | - | Determined rate constants for inhibition and reactivation | nih.gov |
| Substituted phenyl N-methylcarbamates | Bovine erythrocyte AChE | - | Determined Kd and k2 values | epa.gov |
| 2-((2-ethylbutyl)thio)this compound | Rhipicephalus (Boophilus) microplus AChE1 | Low nanomolar | - | nih.gov |
| 2-((2-ethylbutyl)thio)this compound | Phlebotomus papatasi AChE | Low nanomolar | - | nih.gov |
This table presents a selection of kinetic data for this compound and its derivatives, illustrating the range of inhibitory potencies and the focus of kinetic studies.
In terms of substrate specificity, AChE is highly specific for acetylcholine. Butyrylcholinesterase (BChE), another cholinesterase found in the body, exhibits a broader substrate specificity and can also be inhibited by carbamates. nih.gov Some this compound derivatives have been shown to be selective inhibitors of AChE over BChE. For example, 3-diethylaminophenyl-N-methylcarbamate methiodide is a more potent inhibitor of acetylcholinesterase than butyrylcholinesterase, with the potential for complete inhibition of AChE without significant inhibition of BChE. nih.gov
Species Selectivity in AChE Inhibition
The development of species-selective AChE inhibitors is a significant area of research, particularly in the field of insecticide development, with the goal of creating compounds that are highly toxic to target pests while having minimal effects on non-target organisms, including humans. mdpi.comnih.gov
Research has demonstrated that structural modifications to the this compound scaffold can lead to significant differences in inhibitory potency against AChE from different species. mdpi.comnih.gov For instance, studies comparing the inhibition of AChE from the malaria mosquito (Anopheles gambiae) and humans have identified derivatives with high selectivity. mdpi.comnih.gov
| Compound | Anopheles gambiae AChE IC50 (nM) | Human AChE IC50 (nM) | Selectivity (hAChE/AgAChE) | Reference |
| Terbam (3-t-butylthis compound) | - | - | 12 | mdpi.com |
| Compound 12 (an aryl methylcarbamate) | - | - | >500 | nih.gov |
| Compound 13 (an aryl methylcarbamate) | - | - | >100 | nih.gov |
| 2-((2-ethylbutyl)thio)this compound | Low nanomolar | - | >300 (vs human AChE) | nih.gov |
This interactive table showcases the species selectivity of various this compound derivatives, highlighting the potential for designing targeted inhibitors.
The basis for this selectivity lies in the structural differences in the active site gorge of AChE between species. nih.gov By exploiting these differences, researchers can design inhibitors that bind more tightly to the target insect's AChE than to the human enzyme. For example, substitutions at the ortho-position of the phenyl ring have been shown to confer high selectivity for Anopheles gambiae AChE over human AChE. rsc.org
Interaction with Biological Targets
Beyond their primary role as AChE inhibitors, phenyl methylcarbamates have been explored for their interactions with other biological targets, particularly in the context of drug discovery.
Exploration in Drug Discovery Efforts
The carbamate functional group is a key structural motif in many approved drugs, and this compound derivatives have been extensively investigated as potential therapeutic agents, especially for neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net The rationale for their use in Alzheimer's disease stems from the "cholinergic hypothesis," which posits that a deficit in cholinergic neurotransmission contributes to the cognitive decline observed in the disease. researchgate.net
By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which can help to alleviate some of the cognitive symptoms. Rivastigmine, a well-known anti-Alzheimer's drug, features a carbamate moiety and functions as a pseudo-irreversible inhibitor of both AChE and BChE. researchgate.net
Numerous studies have focused on synthesizing and evaluating novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties. For example, ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues have been designed, with some compounds exhibiting IC50 values for AChE inhibition in the nanomolar range. researchgate.net Other research has explored linking the this compound scaffold to other pharmacophores to create multi-target-directed ligands that can address other pathological aspects of Alzheimer's disease, such as amyloid-β aggregation. tandfonline.com
| Derivative Class | Target | Notable Finding | Reference |
| ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues | AChE/BuChE | Compound 12b showed an IC50 of 0.32 nM for AChE inhibition. | researchgate.net |
| (-)-Meptazinol phenylcarbamate (Compound 43) | AChE | IC50 of 31.6 nM and showed anti-amyloidogenic properties. | tandfonline.com |
| Indoline-3-propionic acid derivatives with N-methyl-N-ethyl carbamate | AChE/BuChE | Compound 120 had an IC50 of 0.4 μM for AChE. | acs.org |
| Chromone-based phenylcarbamates | MAO/Cholinesterases | Identified as promising multi-target inhibitors. | researchgate.net |
This table provides examples of this compound derivatives explored in drug discovery and their reported activities.
The versatility of the this compound structure allows for systematic modifications to optimize its interaction with various biological targets, making it a valuable scaffold in the ongoing search for new and effective drugs. nih.govresearchgate.net
Modulation of Cholinergic Function
This compound compounds are recognized for their role as cholinesterase inhibitors. google.comnih.gov Acetylcholine, a critical neurotransmitter, is essential for a myriad of functions throughout the body. google.com Its activity is normally regulated by cholinesterase enzymes, which rapidly break it down. google.com By inhibiting these enzymes, phenyl methylcarbamates increase the concentration and duration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic transmission. google.commdpi.com This mechanism is foundational to their effects on the nervous system. google.commdpi.com
The inhibition of acetylcholinesterase (AChE) by carbamates like this compound is a reversible process involving the carbamoylation of the enzyme's active site. nih.gov This leads to an accumulation of acetylcholine, which can overstimulate muscarinic and nicotinic receptors in both the central and peripheral nervous systems. nih.govmdpi.com The consequences of this overstimulation can range from headaches and nausea to more severe effects like convulsions and respiratory depression at higher exposures. nih.gov
Studies have demonstrated that various phenyl carbamate derivatives exhibit a range of potencies in inhibiting brain acetylcholinesterase. google.com For instance, some derivatives of (±)-N-ethyl-3-[(1-dimethylamino)ethyl]-N-methyl-phenyl-carbamate are known to be potent acetylcholinesterase inhibitors within the central nervous system. google.com The interaction of these compounds is not limited to AChE; some carbamate pesticides have also been shown to directly affect neuronal nicotinic acetylcholine receptors (nAChRs) independently of AChE inhibition, suggesting a broader impact on cholinergic neurotransmission. uu.nl
Studies on Specific Biological Activities (e.g., anticancer, antiviral, anti-inflammatory)
While the primary focus of this compound research has been on its neurological effects, related carbamate structures and phenolic compounds have been investigated for other biological activities.
Anticancer Activity: Some studies have explored the potential of compounds containing carbamate or similar functional groups for anticancer properties. researchcommons.orgnih.gov For example, diarylpentanoid, a curcumin (B1669340) analog, has demonstrated enhanced anticancer efficacy and can induce apoptosis in non-small cell lung cancer cells. nih.gov Similarly, certain pyrazole (B372694) derivatives have shown both anti-inflammatory and anticancer activities. researchcommons.org
Anti-inflammatory Activity: The anti-inflammatory potential of various phenolic acids and carbamate-containing compounds has been noted. nih.govacs.org For instance, some carbamate inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) have shown anti-inflammatory effects. acs.org Phenolic acids are known to exert anti-inflammatory action by reducing pro-inflammatory cytokines. nih.gov
It is important to note that while these studies highlight the potential of related chemical structures, direct and extensive research on the anticancer, antiviral, and anti-inflammatory properties of this compound itself is less documented in the provided context.
Cellular and Sub-Cellular Mechanisms
The interaction of this compound and related compounds at the cellular level involves several key mechanisms that can lead to significant physiological changes.
Induction of Oxidative Stress and Inflammation
Exposure to carbamate pesticides has been linked to the induction of oxidative stress. mdpi.comresearchgate.net This occurs through the enhanced production of reactive oxygen species (ROS), which can lead to cellular damage. researchgate.net Studies on compounds with functional isocyanate groups, such as N-succinimidyl N-methylcarbamate (NSNM), have shown an increase in intracellular ROS levels and alterations in mitochondrial membrane potential, which are hallmarks of oxidative stress. plos.org This oxidative stress can, in turn, trigger inflammatory responses. acs.org For example, methylglyoxal (B44143) (MGO), a reactive dicarbonyl, can induce oxidative stress and pro-inflammatory responses in endothelial cells. nih.gov
The Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress, has been identified as a target of carbamate compounds. researchgate.net The overproduction of ROS triggered by carbamates can impact this pathway, influencing cellular responses to oxidative damage. researchgate.net
Mechanisms of Degeneration and Apoptosis
Carbamate-induced cellular stress can lead to programmed cell death, or apoptosis. The accumulation of ROS and the resulting oxidative stress are known to be associated with the induction of apoptosis. plos.orgacs.org For instance, in studies involving phencyclidine (PCP)-treated forebrain cultures, NMDA-induced apoptosis was linked to the formation of reactive oxygen species and changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-X(L)) proteins. nih.gov
Research on other compounds has further elucidated these mechanisms. For example, MS13, a diarylpentanoid, was found to induce apoptosis in lung cancer cells by increasing caspase-3 activity and decreasing the concentration of the anti-apoptotic protein Bcl-2. nih.gov This suggests that carbamate-related compounds can trigger apoptotic pathways through the modulation of key regulatory proteins.
Effects on Gene Expression Related to Nervous System Function
The cellular effects of this compound and its analogs extend to the regulation of gene expression, particularly those genes involved in nervous system function. Exposure to pesticides, including carbamates, can alter gene expression, which may contribute to their neurotoxic effects. researchgate.net
For example, studies on the neurotoxin 1-methyl-4-phenyl-pyridinium ion (MPP+), used to model Parkinson's disease, have shown that it can trigger changes in the expression of the neuron-restrictive silencer factor (NRSF/REST) and its truncated form, REST4. nih.gov These factors are involved in the regulation of genes critical to neuronal function, and their altered expression can impact cell viability. nih.gov Similarly, research on the effects of chlorpyrifos, an organophosphate pesticide, has shown enhanced expression of endoplasmic reticulum stress-related genes in neuronal cultures. beyondpesticides.org
Toxicological Mechanisms at the Molecular Level
Neurotoxicological Pathways
The neurotoxicity of phenyl methylcarbamate is a multifaceted process involving the overstimulation of the nervous system, interference with developmental neurogenesis, and the measurable inhibition of key enzymes.
Overstimulation of the Nervous System
The principal mechanism of neurotoxicity for this compound and other carbamate (B1207046) insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. cymitquimica.comnih.govnih.gov AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) at nerve synapses, a process essential for the termination of nerve signals and allowing muscles and organs to relax. nih.govmdpi.com
By inhibiting AChE, phenyl methylcarbamates cause an accumulation of acetylcholine in the synaptic cleft. mdpi.com This leads to continuous and excessive stimulation of cholinergic receptors, resulting in a state of nervous system overstimulation. mdpi.com This overstimulation manifests in a range of toxic symptoms. mdpi.com The inhibition of AChE by carbamates is typically reversible, as the carbamylated enzyme is relatively unstable compared to a phosphorylated enzyme, which is characteristic of organophosphate pesticide exposure. nih.gov
Developmental Neurotoxicity Mechanisms
Exposure to carbamate pesticides, including phenyl methylcarbamates, during critical developmental periods can lead to significant neurodevelopmental issues. mdpi.com While specific data on unsubstituted this compound is limited, studies on related compounds like fenobucarb (B33119) (2-sec-butylthis compound) provide insight into the potential mechanisms.
Research on zebrafish embryos exposed to fenobucarb has demonstrated that developmental neurotoxicity can manifest as reduced motility and damage to both the central and peripheral nervous systems. oup.com The underlying mechanisms are believed to involve several pathways, including inflammation, oxidative stress, degeneration, and apoptosis (programmed cell death). oup.com Key developmental processes and the expression of genes crucial for nervous system development can be significantly downregulated following exposure. oup.com There is evidence of increased sensitivity to cholinesterase inhibition in younger organisms compared to adults. regulations.gov
Molecular Indicators of Neurotoxicity (e.g., AChE activity reduction)
A primary molecular indicator of neurotoxicity from this compound exposure is the reduction in acetylcholinesterase (AChE) activity. oup.comnih.gov The inhibition of AChE is a dose-dependent effect and serves as a reliable biomarker for assessing the neurotoxic impact of these compounds. oup.com
Studies on various carbamates have shown a strong correlation between the extent of AChE inhibition and the severity of neurotoxic signs. oup.com For instance, in studies with the carbamate insecticide fenobucarb, a significant decrease in both AChE activity and the expression of the ache gene was observed in treated zebrafish. oup.com This reduction in enzyme activity directly contributes to the observed neurotoxic effects. oup.com
Table 1: Effects of this compound Analogs on Acetylcholinesterase (AChE) Activity
| Compound | Organism/System | Observed Effect | Reference |
|---|---|---|---|
| Fenobucarb | Zebrafish Larvae | Significant reduction in AChE activity and ache gene expression. | oup.com |
| Propoxur (B1679652) | Rats (PND 11 pups) | Greater sensitivity to brain and RBC AChE inhibition compared to adults. | regulations.gov |
| Carbamates (general) | Humans | Inhibition of AChE leads to accumulation of acetylcholine and neurotoxicity. | regulations.gov |
| Aminocarb | Rats | Significant inhibition of erythrocyte and brain AChE. |
Adduct Formation and Biomarkers of Exposure
The reactivity of isocyanates, which are structurally related to carbamates and are intermediates in their synthesis, leads to the formation of adducts with biological macromolecules. These adducts can serve as valuable biomarkers for assessing exposure.
Protein Adducts (e.g., Hemoglobin Adducts with Methyl Isocyanate)
Methyl isocyanate (MIC), a highly toxic industrial chemical and an intermediate in the synthesis of carbamate pesticides, readily binds to proteins to form adducts. Current time information in Bangalore, IN.semanticscholar.org Hemoglobin, a protein in red blood cells, is a common target for such reactions. The formation of hemoglobin adducts is a key mechanism for biomonitoring human exposure to isocyanates. nih.gov
Specifically, MIC can react with amino acid residues in hemoglobin, such as tyrosine. Current time information in Bangalore, IN.semanticscholar.org The resulting MIC-tyrosine adducts are stable and can be measured as an indicator of exposure. Current time information in Bangalore, IN.semanticscholar.org While this compound itself is not the initial adduct, it is a crucial analyte formed during the laboratory analysis of these hemoglobin adducts.
Methods for Detection of Adduct-Released this compound
To verify exposure to compounds like methyl isocyanate, methods have been developed to release a stable derivative from the protein adducts for analysis. A common approach involves the hydrolysis of hemoglobin adducts.
A simple and sensitive method utilizes base hydrolysis of MIC-tyrosine adducts isolated from hemoglobin. Current time information in Bangalore, IN.semanticscholar.org This hydrolysis process cleaves the adduct and forms this compound (PMC). Current time information in Bangalore, IN.semanticscholar.org The resulting PMC is then extracted and analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Current time information in Bangalore, IN.semanticscholar.org This method offers excellent sensitivity and has been validated for detecting elevated levels of PMC from the hemoglobin of MIC-exposed subjects. Current time information in Bangalore, IN.
Table 2: Analytical Method for this compound Detection from Hemoglobin Adducts
| Analytical Step | Description | Key Parameters/Results | Reference |
|---|---|---|---|
| Sample Preparation | Base hydrolysis of MIC-tyrosine adducts from isolated hemoglobin. | Forms this compound (PMC). | Current time information in Bangalore, IN.semanticscholar.org |
| Extraction | Rapid liquid-liquid extraction of the formed PMC. | Efficiently isolates PMC for analysis. | Current time information in Bangalore, IN.semanticscholar.org |
| Analysis | Liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Detection limit of 0.02 mg/kg; Linearity (R² = 0.998). | Current time information in Bangalore, IN. |
| Validation | Tested on hemoglobin from MIC-exposed rats. | Successfully detected significantly elevated levels of PMC. | Current time information in Bangalore, IN. |
Comparative Toxicity of Metabolites and Degradation Products
The environmental and biological transformation of this compound can lead to a variety of metabolites and degradation products. The toxicity of these resultant compounds is a significant area of concern, as they can sometimes exhibit greater toxicity or different toxicological profiles than the parent compound.
Identification of More Toxic or Carcinogenic By-products
The metabolism of carbamates, including this compound, can sometimes result in by-products with increased toxicity or carcinogenic potential. inchem.org While some this compound derivatives are not classified as carcinogenic to humans by the International Agency for Research on Cancer (IARC), certain transformation products pose a heightened risk. t3db.canih.gov For example, N-nitroso derivatives of some methyl carbamate insecticides have been identified as potent mutagens, even when the parent insecticides are non-mutagenic. nih.gov
In the broader class of N-phenyl carbamates, such as chlorpropham, degradation can yield by-products like 3-chloroaniline (B41212). This aniline-based derivative is considered more polluting and demonstrates higher toxicity and carcinogenicity than the original compound. researchgate.net Concerns have been raised about 3-chloroaniline due to its structural similarity to other known harmful and carcinogenic chloroanilines. researchgate.net
The metabolism of phenyl N-methylcarbamate in mice has been shown to produce phenyl N-hydroxymethylcarbamate. nih.gov While the parent compound's primary mechanism of toxicity is acetylcholinesterase inhibition, the toxicological profiles of its various metabolites are diverse. t3db.ca For instance, the photodecomposition of phenyl-N-methylcarbamate can result in phenol (B47542), 2-hydroxy-N-methyl-benzamide, 4-hydroxy-N-methyl benzamide, and benzene (B151609). nih.gov
Table 1: Examples of this compound By-products and their Toxicological Significance
| Parent Compound | By-product/Metabolite | Toxicological Concern |
| Methyl Carbamate Insecticides | N-nitroso derivatives | Potent mutagens |
| Chlorpropham (an N-phenyl carbamate) | 3-chloroaniline | More polluting, highly toxic, and carcinogenic than the parent compound |
| Phenyl-N-methylcarbamate | Phenol, Benzene | Known toxic compounds resulting from photodecomposition |
| Propoxur | Not specified | Evidence of causing bladder tumors in rats |
This table is illustrative and based on findings for the broader carbamate class.
Environmental Health Implications of Degradation Products
Photodecomposition, or degradation by sunlight, is another important process, particularly in aquatic environments. who.int This process can break down this compound into various other compounds. nih.gov While this degradation can reduce the persistence of the parent compound, the resulting products may themselves be environmental contaminants. ontosight.aiwho.int For example, the breakdown of certain N-phenyl carbamates can release aniline-based derivatives, which are recognized as environmental pollutants. researchgate.net
The environmental fate of these degradation products is crucial. Some may leach into groundwater, posing a risk of contamination. who.int The toxicity of these by-products to non-target organisms, including aquatic life, soil organisms, and beneficial insects, is a major concern. who.int The impact is compound-specific, with some carbamate degradation products exhibiting high toxicity to certain organisms. who.int
Interactions of Pesticide Mixtures at the Molecular Level
In agricultural and environmental settings, organisms are often exposed to mixtures of pesticides rather than single compounds. The interactions between these chemicals at a molecular level can alter their expected toxicity, leading to effects that may be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). hh-ra.org
Phenyl methylcarbamates, as N-methylcarbamate insecticides, share a primary mechanism of toxicity with organophosphate pesticides: the inhibition of the enzyme acetylcholinesterase (AChE). hh-ra.org When present in a mixture, the combined effect on AChE is typically additive. hh-ra.org This means the total inhibition is roughly the sum of the inhibition caused by each compound individually. hh-ra.org
However, interactions can also occur at the level of metabolism. The toxicity of phenyl methylcarbamates can be significantly enhanced by the presence of synergists. nih.gov These are compounds that inhibit the microsomal enzymes responsible for detoxifying the carbamate. nih.gov By blocking these detoxification pathways, synergists increase the internal concentration and persistence of the this compound at its target site, thus potentiating its toxic effect. nih.gov Common synergists include methylenedioxyphenyl compounds. nih.gov
Conversely, the presence of other pesticides can sometimes antagonize the toxicity of a given compound. For instance, because some pesticides are activated by oxidation, inhibitors of these oxidative enzymes can decrease their toxicity. nih.gov Understanding these molecular interactions is essential for accurately assessing the health risks associated with real-world exposure scenarios involving pesticide mixtures. hh-ra.org
Environmental Fate and Degradation Pathways
Environmental Persistence and Half-Life Studies
The persistence of carbamate (B1207046) pesticides in the environment is highly variable, influenced by the compound's specific properties and a range of environmental factors. who.int While some carbamates degrade relatively quickly, others can be more persistent. who.intalsglobal.pl The half-life, or the time it takes for half of the applied substance to degrade, is a key measure of environmental persistence. alsglobal.pl
The type of soil and the water solubility of the carbamate are critical factors influencing its environmental behavior. who.int Soil composition, particularly the organic matter content, affects the adsorption of carbamates. frontiersin.org For instance, the carbamate insecticide Baygon (Propoxur) was found to have different degradation rates in various soil types, including sandy loam, silt loam, and high organic silt loam. epa.gov Similarly, the mobility and leaching potential of carbamates are linked to their water solubility and the soil's binding capabilities. who.intfrontiersin.org Highly water-soluble carbamates are more prone to leaching into groundwater, whereas those that adsorb strongly to soil particles have lower mobility. frontiersin.org
The persistence of several N-methylcarbamate pesticides, which are structurally related to phenyl methylcarbamate, has been studied in different soil types, demonstrating the variability in their environmental half-lives.
Table 1: Half-Life of Selected Carbamate Pesticides in Soil (Note: Data for related carbamate compounds are presented to illustrate general principles as specific half-life data for this compound in different soil types is not readily available.)
| Carbamate Compound | Soil Type | Half-Life | Reference |
| Baygon (Propoxur) | Sandy Loam | 77 days | epa.gov |
| Baygon (Propoxur) | Anaerobic Silt Loam | ~80 days | epa.gov |
| Methiocarb (B1676386) | Soil Surface | 53 days (net, due to photodegradation) | apvma.gov.au |
| DDT (Organochlorine) | Soil | 2-15 years | alsglobal.pl |
| Chlortoluron | Soil | 26-42 days | alsglobal.pl |
This table is interactive. You can sort the columns by clicking on the headers.
Microbial degradation is a primary route for the breakdown of carbamate pesticides in the environment. who.intfrontiersin.orgnih.gov The rate and extent of this degradation are heavily influenced by environmental conditions that affect microbial activity. academicjournals.orgresearchgate.net Factors such as temperature, pH, soil moisture, and the availability of nutrients play a crucial role. who.intacademicjournals.org Generally, conditions that promote the growth and metabolic activity of microorganisms will also accelerate the degradation of carbamates. who.int The initial step in the microbial metabolism of carbamates in soil is often hydrolysis. who.int Studies have shown that the interaction between different pesticides can also affect microbial metabolism; for example, certain methylcarbamates can inhibit the microbial metabolism of phenylcarbamates in the soil. acs.org
Hydrolytic Decay in Aqueous and Soil Environments
Hydrolysis is a significant abiotic degradation pathway for this compound and other carbamates, particularly in aqueous systems and moist soils. who.intfrontiersin.org This chemical process involves the cleavage of the carbamate ester bond, leading to the formation of degradation products. who.intwpmucdn.com
The rate of hydrolytic decay of carbamates is strongly dependent on pH and temperature. epa.govresearchgate.net Hydrolysis is generally slow in acidic to neutral conditions but accelerates significantly in alkaline environments (higher pH). epa.govapvma.gov.auwpmucdn.com For example, the carbamate Baygon was found to be stable at a pH range of 3.0-7.0, but its hydrolysis rate increased with increasing pH above this range. epa.gov
Temperature also has a direct effect on hydrolysis rates, with higher temperatures leading to faster degradation. epa.govnih.gov For Baygon, the rate of hydrolysis was observed to increase by a factor of 2.0 to 2.9 for each 10°C rise in temperature. epa.gov Studies on other N-methylcarbamates like carbaryl (B1668338), carbofuran, and propoxur (B1679652) confirm that their decomposition rates increase with higher pH and temperature. wpmucdn.comwpmucdn.comnih.gov
Table 2: Hydrolysis Half-Lives of N-Methylcarbamates at Different pH and Temperatures (Note: Data for related carbamate compounds are presented to illustrate general principles.)
| Carbamate Compound | pH | Temperature (°C) | Half-Life | Reference |
| Carbaryl | 7.08 | 20 | 78 days | nih.gov |
| Carbaryl | 7.70 | 33 | 69 days | nih.gov |
| Carbaryl | 9 | 18 | 19.3 hours | wpmucdn.com |
| Carbofuran | 7.08 | 20 | 143 days | nih.gov |
| Carbofuran | 7.70 | 33 | 83 days | nih.gov |
| Carbofuran | 9 | 18 | 57.8 hours | wpmucdn.com |
| Propoxur | 7.08 | 20 | 116 days | nih.gov |
| Propoxur | 7.70 | 33 | 79 days | nih.gov |
| Propoxur | 9 | 18 | 38.5 hours | wpmucdn.com |
| Methiocarb | 7 | 22 | 24 days | apvma.gov.au |
| Methiocarb | 9 | 22 | 0.21 days | apvma.gov.au |
This table is interactive. You can sort the columns by clicking on the headers.
The hydrolysis of phenyl N-methylcarbamates leads to the cleavage of the ester linkage, resulting in the formation of the corresponding phenol (B47542) and methylcarbamic acid. who.intwpmucdn.com Methylcarbamic acid is unstable and further decomposes. The primary and most commonly identified degradation product from the hydrolysis of this compound is phenol. nih.govtandfonline.com Similarly, the hydrolysis of other substituted phenyl methylcarbamates, such as 2-isopropoxyphenyl N-methylcarbamate, yields the corresponding phenolic derivative, 2-isopropoxyphenol. who.int The formation of these phenolic products is a key indicator of carbamate degradation in the environment. wpmucdn.comwpmucdn.com
Photodegradation Mechanisms and Products
Photodegradation, or the breakdown of compounds by light, is another important pathway for the environmental degradation of carbamates. who.intnih.gov this compound (also known as Phenmec) undergoes photodecomposition when exposed to light, particularly wavelengths greater than 265 nm. tandfonline.com This process can occur in aqueous solutions and on soil surfaces. apvma.gov.autandfonline.com
The photodegradation of this compound proceeds through mechanisms involving alpha (α) and beta (β) cleavage of the molecule. nih.govtandfonline.com This leads to the formation of several photoproducts. Research has identified the primary products of Phenmec photodecomposition to be phenol, 2-hydroxy-N-methylbenzamide, 4-hydroxy-N-methyl benzamide, and benzene (B151609). nih.govtandfonline.com The formation of these products indicates that photodegradation involves both the cleavage of the carbamate group and rearrangements of the phenyl ring. tandfonline.com For other carbamates, photodegradation on soil surfaces has also been observed, with the formation of products like methiocarb sulfoxide (B87167) from methiocarb. apvma.gov.au
Bioaccumulation Potential in Ecosystems
The potential for phenyl methylcarbamates to bioaccumulate in ecosystems is generally considered to be low to moderate, largely dependent on the specific chemical structure and the organism. Bioaccumulation refers to the process by which organisms can accumulate a chemical substance in their tissues at a concentration higher than that in the surrounding environment. This potential is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding medium (usually water) at equilibrium.
However, specific BCF values have been determined for various this compound derivatives, indicating a range of bioaccumulation potentials. For example, Aminocarb has shown low BCF values in aquatic organisms, which is consistent with the rapid elimination of the parent compound from tissues. nih.gov In contrast, other substituted phenyl methylcarbamates have demonstrated a moderate potential for bioconcentration. epa.govnih.gov An estimated BCF of 130 for Butacarb suggests a moderate potential for accumulation in aquatic life. nih.gov
Bioconcentration Factors (BCF) for Selected Phenyl Methylcarbamates
| Chemical Compound | Organism/Method | Bioconcentration Factor (BCF) | Bioaccumulation Potential |
|---|---|---|---|
| Aminocarb | Brown Bullhead (Ictalurus nebulosus) - muscle and bone | 2.6 - 3.6 | Low |
| Aminocarb | Mussels (Mytilus edulis) - whole body | 3.8 - 4.9 | Low |
| 3,5-Diisopropylthis compound | Calculated | 162 | Moderate |
| Butacarb | Estimated | 130 | Moderate |
| XMC (3,5-dimethylthis compound) | Based on LogP | Low Risk | Low |
Pathways of Metabolism in Plants and Microorganisms
The degradation of phenyl methylcarbamates in the environment is heavily reliant on metabolic processes in plants and microorganisms. These biological systems employ several key enzymatic reactions to break down the carbamate structure, leading to detoxification and mineralization. who.intnih.gov
In both plants and microorganisms, the initial and most crucial step in the metabolism of phenyl methylcarbamates is the hydrolysis of the carbamate ester bond. who.intnih.govacs.org This reaction is catalyzed by enzymes known as carbamate hydrolases or esterases, which cleave the molecule into its constituent phenol and methylcarbamic acid. who.intnih.gov The resulting methylcarbamic acid is unstable and decomposes to form methylamine (B109427) and carbon dioxide. who.intnih.gov
Following hydrolysis, the primary metabolic pathways involve oxidation reactions, facilitated by mixed-function oxidase (MFO) enzymes. who.int These oxidative processes include:
Aryl (Ring) Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic phenyl ring is a common detoxification step observed in both plants and microorganisms. who.intnih.govresearchgate.net For example, the fungus Gliocladium roseum can hydroxylate the aromatic ring of carbaryl, a related naphthyl methylcarbamate. researchgate.net
N-Methyl Hydroxylation: The methyl group attached to the nitrogen atom can be hydroxylated to form an N-hydroxymethyl derivative. who.intnih.gov
Side-Chain Oxidation: Alkyl groups attached to the phenyl ring can undergo oxidation. who.int For instance, the metabolism of certain trimethylphenyl methylcarbamates involves the oxidation of these ring substituents. nih.gov In fungi like Aspergillus niger, hydroxylation of the alkyl side-chain is a primary metabolic route for compounds like o-sec-Butylphenyl N-Methylcarbamate. jst.go.jp
After hydrolysis and oxidation, the resulting metabolites often undergo conjugation. In plants, these intermediate products can be conjugated with endogenous molecules like sugars to form glycosides or with phosphates. who.int These conjugation reactions increase the water solubility of the metabolites, facilitating their storage in vacuoles or incorporation into plant components. who.intnih.gov
Microorganisms in soil and water play a pivotal role in the complete degradation of phenyl methylcarbamates. who.intacs.org Bacteria and fungi possess a diverse array of enzymes capable of not only hydrolyzing the carbamate linkage but also cleaving the aromatic ring of the resulting phenol, ultimately mineralizing the compound to carbon dioxide, water, and inorganic nutrients. nih.govdavidcwhite.org The efficiency of this microbial degradation is influenced by environmental conditions that favor microbial growth and activity. who.int
Key Metabolic Pathways for this compound Degradation
| Metabolic Pathway | Description | Biological System | Key Enzymes |
|---|---|---|---|
| Hydrolysis | Cleavage of the carbamate ester bond to yield a phenol and methylcarbamic acid. | Plants, Microorganisms | Carbamate Hydrolase, Esterase who.intnih.gov |
| Aryl Hydroxylation | Addition of a hydroxyl group to the aromatic (phenyl) ring. | Plants, Microorganisms | Mixed-Function Oxidases (MFOs) who.intnih.gov |
| N-Methyl Hydroxylation | Oxidation of the N-methyl group to an N-hydroxymethyl group. | Plants, Microorganisms | Mixed-Function Oxidases (MFOs) who.intnih.gov |
| Side-Chain Oxidation | Oxidation of alkyl substituents on the phenyl ring. | Microorganisms, Plants | Mixed-Function Oxidases (MFOs) who.intjst.go.jp |
| Conjugation | Attachment of sugars (glycosides) or other cellular molecules to metabolites. | Plants | Transferases who.int |
Advanced Analytical Methodologies
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the analysis of phenyl methylcarbamate, allowing for its separation from complex matrices and subsequent detection. Liquid chromatography and gas chromatography are the most prominently used techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of phenyl methylcarbamates and their derivatives. This technique offers high sensitivity and specificity, making it ideal for detecting trace levels of these compounds.
A method was developed for the identification and determination of this compound (PMC) released from hemoglobin adducts as a biomarker for methyl isocyanate (MIC) exposure. nih.gov This method utilizes base hydrolysis of MIC-tyrosine adducts to form PMC, which is then extracted and analyzed by LC-MS/MS. nih.gov The method demonstrated excellent sensitivity with a detection limit of 0.02 mg/kg and a broad dynamic range of 0.06–15 mg/kg. nih.gov The linearity of the method was confirmed with a coefficient of determination (R²) of 0.998, and it showed high accuracy (100 ± 9%) and precision (< 10% relative standard deviation). nih.gov
LC-MS/MS has also been employed for the analysis of various phenyl-N-methylcarbamate (PNMC) pesticides and their degradation products in environmental samples. researchgate.netnih.gov Using an electrospray ionization (ESI) interface with a triple quadrupole mass filter, researchers can achieve detection limits in the sub-microgram per liter range (around 0.5 µg/L or below) in selected ion monitoring (SIM) mode. researchgate.netnih.gov The optimization of ESI conditions and the use of collision-induced dissociation (CID) for MS/MS analysis allow for the confirmation of the identity of the detected compounds. researchgate.netnih.gov
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value |
| Detection Limit | 0.02 mg/kg nih.gov |
| Dynamic Range | 0.06–15 mg/kg nih.gov |
| Linearity (R²) | 0.998 nih.gov |
| Accuracy | 100 ± 9% nih.gov |
| Precision (RSD) | < 10% nih.gov |
| Detection Limits (Water) | ~0.5 µg/L researchgate.netnih.gov |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of phenyl methylcarbamates. It is often preferred over gas chromatography for carbamates due to their thermal lability. usgs.gov
Reversed-phase HPLC is a common approach, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govcdnsciencepub.comresearchgate.net Detection is often achieved using a UV detector, with a wavelength of 220 nm being effective for many phenyl-N-methylcarbamates. cdnsciencepub.comresearchgate.net Gradient elution is frequently employed to achieve optimal separation of multiple analytes. cdnsciencepub.comresearchgate.net
For enhanced sensitivity and selectivity, HPLC can be combined with post-column derivatization and fluorescence detection. This involves hydrolyzing the carbamates after they elute from the column to form methylamine (B109427), which then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to produce a highly fluorescent derivative. Micellar liquid chromatography, using a mobile phase containing a surfactant like sodium dodecyl sulphate (SDS), has also been successfully used for the simultaneous determination of carbaryl (B1668338) and its primary metabolite, 1-naphthol. nih.gov
A study determining eight phenyl-N-methylcarbamates in water using HPLC with UV detection reported limits of detection (LODs) ranging from 1–4 µg/L and limits of quantitation (LOQs) from 4–10 µg/L. cdnsciencepub.com
Table 2: HPLC Method Parameters for Phenyl-N-methylcarbamate Analysis
| Parameter | Value |
| Column | Reversed-phase C18 nih.govcdnsciencepub.comresearchgate.net |
| Mobile Phase | Acetonitrile and water nih.govcdnsciencepub.comresearchgate.net |
| Detection | UV at 220 nm cdnsciencepub.comresearchgate.net, Fluorescence |
| LOD (UV) | 1–4 µg/L cdnsciencepub.com |
| LOQ (UV) | 4–10 µg/L cdnsciencepub.com |
Gas Chromatography (GC)
While many carbamates are thermally unstable, gas chromatography (GC) can be used for the analysis of some phenyl methylcarbamates, particularly with derivatization. Phenyl, 3-methylphenyl, and 3,5-dimethylphenyl N-methylcarbamates have been successfully chromatographed with minimal decomposition. oup.com A mixed polarity liquid phase in the GC column can effectively separate these carbamates from their phenolic byproducts. oup.com
For a broader range of carbamates, a derivatization step is often necessary. A common approach involves the hydrolysis of the carbamates followed by acetylation of the resulting phenols. epa.gov This method allows for the simultaneous analysis of multiple carbamate (B1207046) insecticides. epa.gov For instance, after hydrolysis with methanolic sodium hydroxide (B78521), the resulting phenols can be acetylated with monochloroacetic anhydride (B1165640). epa.gov The resulting derivatives are stable and can be readily analyzed by GC with an electron capture detector (ECD), achieving detection limits in the range of 0.007–0.095 ng. epa.gov
GC coupled with mass spectrometry (GC/MS) provides a confirmatory method for the presence of phenyl-N-methylcarbamate insecticides. nih.govoup.com This technique involves derivatization with heptafluorobutyric anhydride, followed by analysis using GC/MS with electron ionization and multiple ion monitoring. oup.com This method has been successfully used to confirm carbamates in liver tissue at levels as low as 10 ppb. oup.com
Table 3: GC Method Parameters for this compound Analysis
| Method | Details | Detection Limit |
| Direct GC | Mixed polarity liquid phase column oup.com | - |
| GC-ECD with Derivatization | Hydrolysis and acetylation with monochloroacetic anhydride epa.gov | 0.007–0.095 ng epa.gov |
| GC/MS with Derivatization | Derivatization with heptafluorobutyric anhydride oup.com | 10 ppb in tissue oup.com |
UV-Visible Spectrophotometry for Kinetic Studies and Quantification
UV-Visible spectrophotometry is a valuable tool for studying the kinetics of this compound degradation and for their quantification. The hydrolysis of various N-methylcarbamates in aqueous solutions can be monitored by observing the changes in the UV absorption spectra over time. sctunisie.org
For example, the hydrolysis of Isoprocarb (2-isopropylphenyl-N-methylcarbamate) in an alkaline solution was studied by monitoring the formation of its degradation product, 2-isopropylphenol, using UV spectrophotometry. sctunisie.org The presence of an isosbestic point in the spectra indicates a direct conversion without the accumulation of intermediates. sctunisie.org Such studies allow for the determination of reaction rate constants, which often follow pseudo-first-order kinetics. sctunisie.org
UV-Vis spectrophotometry is also used in conjunction with other techniques, such as liquid chromatography, for quantification. cdnsciencepub.comcdnsciencepub.com In these applications, the detector is set to a specific wavelength, often around 220 nm, to measure the absorbance of the eluting carbamates. cdnsciencepub.comcdnsciencepub.com Furthermore, this technique has been used to study the adsorption of N-methylcarbamates and their phenolic degradation products onto various materials by measuring the concentration of the analyte in the eluent. wpmucdn.com
Sample Preparation and Preconcentration Methods
Effective sample preparation is critical for the accurate analysis of this compound, especially when dealing with complex matrices or low concentrations. Solid-phase extraction is a widely adopted method for this purpose.
Solid-Phase Extraction (SPE) Optimization
Solid-phase extraction (SPE) is a common and effective technique for the preconcentration and cleanup of phenyl-N-methylcarbamates from aqueous samples. C18-bonded silica (B1680970) is a frequently used sorbent for this purpose. cdnsciencepub.comresearchgate.net
In a typical SPE procedure, a water sample is passed through a C18 cartridge, which retains the carbamates. cdnsciencepub.comresearchgate.net The analytes are then eluted with a suitable organic solvent. Important parameters that require optimization include the type and volume of the eluting solvent, the volume of the water sample, and the mass of the adsorbent. researchgate.net
For the analysis of eight phenyl-N-methylcarbamates in water, 1 g C18 extraction cartridges were used to extract the analytes from 100 mL water samples spiked at 10 µg/L. cdnsciencepub.com The recoveries for tap and surface water were in the ranges of 68–86% and 62–83%, respectively, with relative standard deviations below 11%. cdnsciencepub.com
Strata Phenyl SPE products, which utilize a short alkyl chain with a phenyl group, offer moderate hydrophobic selectivity and aromatic selectivity through π−π interactions, making them suitable for the retention of aromatic compounds like this compound. phenomenex.com The optimization of SPE methods can be streamlined using tools like the Strata™-X Method Development 96-well plate, which allows for the rapid determination of optimal extraction conditions for a wide range of analytes. phenomenex.com
Liquid-Liquid Extraction Techniques
Liquid-Liquid Extraction (LLE) is a conventional and widely utilized sample preparation technique for the isolation and concentration of this compound and related compounds from various matrices. nih.govresearchgate.netpjoes.com Although sometimes considered more time-consuming and solvent-intensive than modern methods like matrix solid-phase dispersion (MSPD), LLE remains a popular and effective approach. pjoes.com
In the analysis of biological samples, a method was developed for the determination of this compound (PMC) released from hemoglobin adducts of methyl isocyanate (MIC). This method involved a rapid liquid-liquid extraction step following base hydrolysis of the adducts. nih.govresearchgate.net Similarly, LLE has been employed for the purification of synthesized carbamate products. For instance, after a reaction, the resulting mixture can be dissolved in a solvent like diethyl ether, followed by washing with water to separate the desired compound. google.com
The choice of solvent is critical for efficient extraction. Methylene chloride has been used to extract carbamates from aqueous samples, allowing for significant concentration prior to analysis. epa.gov In a comparative study of extraction techniques for 150 pesticides from soil, LLE was validated against MSPD. The study demonstrated good performance for LLE, with high recovery rates for various pesticides, including carbamates. pjoes.com
Interactive Table: Comparison of Extraction Techniques for Carbamate Pesticides in Soil This table summarizes the findings from a comparative study on pesticide extraction from soil, highlighting the effectiveness of Liquid-Liquid Extraction (LLE).
| Parameter | Liquid-Liquid Extraction (LLE) | Matrix Solid-Phase Dispersion (MSPD) |
| Average Recovery | 70.6% - 120% | 72.4% - 120% |
| Relative Standard Deviation (RSD) | < 20% | < 20% |
| Linear Range | 0.005 - 2.5 mg/kg | 0.005 - 2.5 mg/kg |
| Notes | Time-consuming, requires large solvent volumes. | Reduces analysis time and cost. |
| Data sourced from a study comparing LLE and MSPD for the extraction of 150 pesticides from soil. pjoes.com |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Intermediate Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity of synthesized compounds and intermediates. mdpi.comresearchgate.net
Studies on substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have identified characteristic signals in their ¹³C-NMR spectra. mdpi.com Specifically, the carbamate carbonyl carbon (C=O) gives a distinct signal around 156 ppm. mdpi.com Supplementary data for various studies often include the complete ¹H and ¹³C NMR spectra for this compound, which serve as a reference for its identification. rsc.org
Interactive Table: Characteristic NMR Chemical Shifts (δ) for Phenyl Carbamate Derivatives This table presents typical NMR chemical shift ranges for the key structural components of phenyl carbamate compounds, aiding in their structural confirmation.
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
| ¹³C | Carbamate Carbonyl (C=O) | ~156 | mdpi.com |
| ¹³C | Aromatic C-O | ~150.9 | researchgate.net |
| ¹³C | N-CH₃ | ~30-35 | Inferred from similar structures |
| ¹H | N-H | Variable, broad signal | oup.com |
| ¹H | Aromatic Protons | ~7.0 - 7.4 | researchgate.net |
| Chemical shifts are dependent on the solvent and specific molecular structure. The data is compiled from studies on substituted phenyl carbamates. mdpi.comresearchgate.net |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum provides characteristic absorption bands that confirm the presence of the carbamate moiety, including the carbonyl (C=O) and N-H groups. oup.comresearchgate.net
A comprehensive study of carbamate pesticides presented the IR spectra of phenyl N-methylcarbamate in both the liquid phase (in carbon disulfide) and solid phase (as a KBr pellet). oup.com A key observation is the shift in the carbonyl absorption frequency when moving from the solid to the liquid phase. This shift, typically around 35 cm⁻¹, is attributed to the loss of intermolecular hydrogen bonding associated with the N-H group in the solid state. oup.com The technique is also robust enough to be used in identifying the structure of catalysts used in carbamate synthesis. researchgate.net
Interactive Table: Characteristic Infrared (IR) Absorption Frequencies for this compound This table details the principal IR absorption bands for this compound, which are crucial for identifying its key functional groups.
| Functional Group | Vibration Type | Frequency (cm⁻¹) (Solid Phase - KBr) | Frequency (cm⁻¹) (Liquid Phase - CS₂) |
| N-H | Stretching | ~3300 | ~3450 |
| C=O (Amide I) | Stretching | ~1730 | ~1765 |
| C-O-C | Asymmetric Stretching | ~1200-1300 | ~1200-1300 |
| N-H | In-plane deformation | ~1500-1550 | ~1500-1550 |
| Data sourced from a detailed spectroscopic study of carbamate pesticides. oup.com |
Catalyst Characterization Techniques (e.g., X-ray Diffraction)
In the synthesis of methyl N-phenyl carbamate (MPC), heterogeneous catalysts play a crucial role. nih.govrsc.org X-ray Diffraction (XRD) is a primary technique used to characterize the physical and chemical properties of these catalysts, providing insights into their crystalline structure, phase composition, and particle size. researchgate.netnih.govrsc.org
In the development of Zn/Al/Pb and Zn/Al/Ce mixed oxide catalysts, XRD analysis was performed on the catalyst precursors and the final calcined catalysts. nih.govrsc.orgacs.org The XRD patterns of the precursors typically show the characteristic diffraction peaks of a layered double hydroxide (LDH) structure. nih.govacs.org After calcination at high temperatures (e.g., 500 °C), the LDH phase disappears completely. The resulting patterns show sharp, narrow peaks corresponding to highly crystalline zinc oxide (ZnO). nih.gov Notably, crystalline phases for aluminum or lead oxides are often not observed, suggesting they exist in an amorphous state or as nanoparticles too small for XRD detection. nih.gov This structural information is vital for understanding the catalyst's activity and stability in the synthesis of this compound. rsc.org
Interactive Table: XRD Characterization of Catalysts for this compound Synthesis This table summarizes the findings from XRD analysis of catalysts used in the synthesis of Methyl N-Phenyl Carbamate, showing the transformation of catalyst structure during preparation.
| Catalyst System | Precursor Phase (Identified by XRD) | Calcined Catalyst Phase (Identified by XRD) | Key Finding |
| Zn/Al/Pb Mixed Oxide | Zn/Al-(NO₃⁻)-Layered Double Hydroxide (LDH) | Zinc Oxide (ZnO) (JCPDS: 79-0205) | PbO and Al₂O₃ phases are amorphous or exist as undetectable ultrafine nanoparticles. nih.govacs.org |
| Zn/Al/Ce Mixed Oxide | Hydrotalcite-like precursors | Zinc Oxide (ZnO) | Strong interactions within the mixed oxides are formed via the addition of cerium. rsc.org |
| PbO | Lead(II) oxide | Lead(II) methoxide (B1231860) (Pb(OCH₃)₂) | The active catalyst form is generated by pretreatment with methanol (B129727). researchgate.net |
| Data compiled from studies on heterogeneous catalysts for carbamate synthesis. researchgate.netnih.govrsc.orgacs.org |
Computational Chemistry Applications in Phenyl Methylcarbamate Research
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic structure of many-body systems. It has been widely applied to understand the chemical properties and reactivity of carbamates.
DFT calculations are instrumental in mapping out the step-by-step mechanisms of chemical reactions involving phenyl methylcarbamate and its analogs. By calculating the energy of reactants, intermediates, transition states, and products, researchers can construct detailed energetic profiles that reveal the thermodynamic feasibility of a proposed reaction pathway.
For instance, the one-pot synthesis of methyl N-phenyl carbamate (B1207046) from aniline (B41778), urea (B33335), and methanol (B129727) has been investigated to determine the most likely reaction route. acs.org Through analysis of reaction components and thermodynamic calculations, a pathway involving a phenylurea intermediate was identified as the major route in the absence of a catalyst. acs.org The presence of a γ-Al2O3 catalyst, however, was found to alter the mechanism, favoring a pathway that proceeds through a methyl carbamate intermediate. acs.org
In a study on the synthesis of a related carbamate, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations were used to explore two potential palladium-catalyzed reaction pathways. dntb.gov.uamdpi.com The investigation confirmed that the direct reaction is not spontaneous and requires a catalyst. dntb.gov.uamdpi.com Two pathways were evaluated:
Pathway 1: Involves the direct dehydrogenation of the starting alcohol, with a calculated net energy change of -84.7 kcal/mol, indicating a thermodynamically favorable route. mdpi.com
These computational studies provide a foundational understanding of the reaction landscape, guiding the optimization of synthetic procedures.
Table 1: Energetic Profile of Proposed Pathways for a Pd-Catalyzed Carbamate Synthesis
| Pathway | Key Feature | Calculated Net Energy (kcal/mol) | Feasibility |
|---|---|---|---|
| Pathway 1 | Direct dehydrogenation | -84.7 mdpi.com | Favorable |
A critical aspect of understanding reaction kinetics is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations allow for the precise location of these transient structures and the determination of the activation energy (the energy barrier that must be overcome for the reaction to occur).
In the context of carbamate chemistry, DFT has been used to calculate the activation barriers for various reaction steps. For example, in the study of mefenpyr-diethyl (B161882) hydrolysis, a DFT investigation explained the compound's stability at neutral pH and its high reactivity in alkaline conditions. nih.gov The calculations showed that the key nucleophilic partner is the hydroxide (B78521) ion, not neutral water molecules, and the calculated activation barrier for hydrolysis in alkaline medium was in agreement with experimental findings. nih.gov Similarly, DFT methods have been employed to calculate the four-centered transition states for reactions such as the decarboxylation of certain cationic complexes, providing insight into their mechanisms. researchgate.net The energy of these transition states is crucial for predicting reaction rates, with lower activation energies corresponding to faster reactions.
DFT provides a means to analyze the electronic structure of a molecule, offering insights into its inherent reactivity. Key properties that can be calculated include atomic charges, electrostatic potential (ESP), and global reactivity descriptors like the electrophilicity index.
Atomic Charges: Methods like Natural Bond Orbital (NBO) or Hirshfeld population analysis are used to assign partial charges to each atom in a molecule. These charges indicate sites susceptible to nucleophilic or electrophilic attack.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For the alkaline hydrolysis of phenyl N-methylcarbamates, the electrostatic potential at the carbonyl carbon atom was found to be an accurate local reactivity index. researchgate.net
Electrophilicity Index (ω): This descriptor, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), quantifies the ability of a molecule to accept electrons. It has been used to correlate with the reactivity of carbamates and related compounds. researchgate.net
Studies on a series of substituted phenyl N-phenylcarbamates have utilized these descriptors to understand their reactivity in alkaline hydrolysis. researchgate.net The analysis demonstrated that theoretically estimated electrostatic potential at the carbonyl carbon provides a quantitative description of the reactivity of the amides studied. researchgate.net
By correlating calculated electronic properties with experimentally observed reaction rates, DFT can be used to build predictive models for chemical reactivity. This is particularly valuable for processes like hydrolysis, which is a key degradation pathway for many carbamates.
For the alkaline hydrolysis of substituted phenyl esters of N-phenylcarbamic acid, the bimolecular rate constant showed a strong dependence on the substituent, with a Hammett sensitivity of 2.86. researchgate.net This indicates that electron-withdrawing groups, which increase the positive charge on the carbonyl carbon, accelerate the rate of hydrolysis. Theoretical studies have successfully correlated kinetic data for the hydrolysis of phenyl N-methylcarbamates with reactivity indices estimated from DFT, such as atomic charges and the electrostatic potential at the reaction center. researchgate.net The linear regression correlation coefficients for the connection between the energy changes for the rate-determining stage of hydrolysis and the electrostatic potential at the carbonyl carbon were found to be over 0.99. researchgate.net
Table 2: Correlation of Theoretical Descriptors with Alkaline Hydrolysis of Phenylcarbamates
| Theoretical Descriptor | Correlation with Reactivity | Significance |
|---|---|---|
| Electrostatic Potential (at Carbonyl Carbon) | High (Correlation coefficient > 0.99) researchgate.net | Provides a quantitative prediction of reactivity. researchgate.net |
| Hammett Constants (σ-) | High (Sensitivity ρ = 2.86) researchgate.net | Electron-withdrawing substituents accelerate hydrolysis. researchgate.net |
| Atomic Charges (Hirshfeld, NBO) | Correlated researchgate.net | Helps identify reactive sites. researchgate.net |
Molecular Modeling and Quantum Mechanical Calculations
Beyond DFT, a broader range of molecular modeling and quantum mechanical methods are applied to study complex chemical and biological systems involving this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.
In the context of carbamates, QSAR models can be developed to predict properties like toxicity or degradation rates. The process involves:
Data Set Compilation: Assembling a set of compounds with known activities (e.g., hydrolysis rate constants, toxicity values).
Descriptor Calculation: Using software to calculate a wide range of computational descriptors for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Building: Employing statistical methods, such as Multiple Linear Regression (MLR), to select the most relevant descriptors and build a predictive equation. researchgate.netresearchgate.net
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. biorxiv.org
For example, a QSAR study on the toxicity of psychotropic drugs developed a novel descriptor called the hydrogen charge (HC), which is the sum of charges on specific hydrogen atoms, to correlate with toxicity values (LD50). nih.gov Descriptors used in various QSAR models often include parameters related to lipophilicity (e.g., ALogP), molecular size (e.g., molecular weight), and electronic properties (e.g., HOMO/LUMO energies, polarizability). researchgate.netresearchgate.netbiorxiv.org Such models are valuable for screening new compounds and prioritizing them for synthesis and testing, thereby accelerating the discovery process.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate |
| Aniline |
| Urea |
| Methanol |
| Methyl N-phenyl carbamate |
| Phenylurea |
| Methyl carbamate |
| Diphenylurea |
| (R)-(-)-2-phenylglycinol |
| Methyl chloroformate |
| Mefenpyr-diethyl |
| Phenyl N-phenylcarbamate |
Study of Molecular Conformations and Binding Affinities
Computational chemistry provides powerful tools for elucidating the three-dimensional structures (conformations) of molecules and quantifying their interactions with biological targets. For this compound and related compounds, these methods are indispensable for understanding reaction mechanisms and biological activity.
Molecular Conformations
Density Functional Theory (DFT) is a prominent computational method used to model molecular structures and reaction pathways at the atomic level. nih.gov Such studies can confirm the structures of reactants, products, and transient intermediate species that may be difficult to observe experimentally. nih.gov By calculating properties like bond distances, angles, and chemical shifts, researchers can build a comprehensive picture of a molecule's preferred conformations. nih.gov
In research on the synthesis of related carbamates, such as (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, molecular modeling has been used to describe the complete synthesis pathway. nih.gov Computational analysis can identify key intermediates and determine the energy required for transformations, such as the conversion of a precursor into a cyclic compound like 4-phenyl-oxazolidine. nih.govmdpi.com
Binding Affinities
The biological activity of this compound is linked to its ability to act as an anticholinesterase inhibitor, interfering with the enzyme acetylcholinesterase. nih.gov Computational studies are essential for understanding the binding affinity between carbamates and this enzyme. Research has focused on correlating the molecular structural parameters of phenyl carbamates with their anticholinesterase activities. nih.gov
Table 1: Calculated Interaction Energies in a Catalyzed Carbamate Synthesis Pathway This table presents examples of interaction energies calculated using computational methods for intermediates in the synthesis of a related carbamate, demonstrating the application of these techniques in studying binding and reactivity.
| Interacting Species | Resulting Intermediate | Interaction Energy (kcal/mol) | Citation |
| Dehydrogenated (R)-(-)-2-phenylglycinol + Pd(PPh₃)₂ | Compound (7) | -177.5 | mdpi.com |
| Compound (7) + Methyl chloroformate | Compound (8) | -55.2 | nih.govmdpi.com |
Computational Prediction of Toxicological Activities
In silico toxicology employs computational methods to predict the potential toxicity of chemical substances, offering a way to prioritize testing, reduce costs, and minimize the need for animal experiments. nih.gov For compounds like this compound, which belongs to a class of chemicals used as pesticides, these predictive models are particularly valuable. nih.govnc3rs.org.uk
The primary tools in computational toxicology are Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a compound (represented by molecular descriptors) and its biological or toxicological activity. nih.govmdpi.com
Research has demonstrated the utility of QSAR models for predicting the acute fish toxicity of pesticide metabolites. nc3rs.org.uk One such tool, ECOSAR, developed by the US Environmental Protection Agency, showed a good correlation between predicted and experimental toxicity data, with 62% of predictions being equal to or more conservative than experimental values. nc3rs.org.uk This correlation improved to 71% when considering only the highest quality experimental data and further to 91% after applying a 'tolerance factor'. nc3rs.org.uk
Modern platforms like ComptoxAI further automate predictive toxicology by using QSAR dataset generators to assess the activity of thousands of chemicals against various toxicological targets. nih.gov Studies on other classes of organic compounds, such as nitroaromatics, illustrate the high predictive power of these models. By generating thousands of molecular descriptors and using machine learning algorithms like Support Vector Regression (SVR), researchers can build robust models to predict toxic endpoints like the 50% lethal dose (LD₅₀). mdpi.com These models are rigorously validated to ensure their accuracy and robustness. mdpi.com
Table 2: Performance of Ensemble QSAR Models for Toxicity Prediction of Nitroaromatic Compounds This table shows the performance of a QSAR model developed to predict the in vivo toxicity (LD₅₀) of nitroaromatic compounds, demonstrating the high accuracy achievable with modern computational techniques. The Squared Correlation Coefficient (R²) indicates how well the model's predictions fit the actual data.
| Model Component | Dataset | Squared Correlation Coefficient (R²) | Citation |
| Ensemble Model | Training | 0.88 | mdpi.com |
| Ensemble Model | Validation | 0.95 | mdpi.com |
| Ensemble Model | External Test | 0.92 | mdpi.com |
These computational approaches provide crucial tools for assessing the potential hazards of compounds based on their molecular structure. mdpi.com
Emerging Research Avenues and Future Directions
Rational Design and Optimization of Catalytic Systems
The synthesis of phenyl methylcarbamate and related carbamates is a key area for optimization. The rational design of catalytic systems aims to improve reaction rates, yields, and selectivity while minimizing energy consumption and waste.
Researchers are moving beyond traditional stoichiometric reagents to sophisticated catalytic processes. Key areas of investigation include:
Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product mixture can be challenging. Research is focused on developing heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized solid supports, which offer easier recovery and recyclability. These systems can be designed with specific active sites to control the reaction pathway.
Enzymatic Catalysis: Biocatalysts, such as lipases and proteases, offer a highly selective and environmentally benign route to carbamate (B1207046) synthesis. The rational design of these enzymes through directed evolution and protein engineering aims to enhance their stability in non-aqueous media and broaden their substrate scope to efficiently accommodate phenyl and methyl moieties.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are being used to model reaction mechanisms. This allows for the in silico design of catalysts with optimal electronic and steric properties, predicting their performance before undertaking laboratory synthesis, thereby saving time and resources. For example, modeling can help predict the transition state energies for the reaction of phenol (B47542) with methyl isocyanate on a given catalyst surface, guiding the design of more efficient systems.
Future work will likely involve the development of multi-functional catalysts that can perform several reaction steps in a one-pot synthesis, further streamlining the production of this compound.
Development of Sustainable Synthetic Methodologies
In line with the principles of green chemistry, a significant research thrust is dedicated to developing more sustainable methods for synthesizing this compound. nih.gov This involves a holistic approach, considering the entire lifecycle of the chemical process. nih.gov
Key strategies include:
Alternative Reagents and Feedstocks: Research is exploring alternatives to hazardous reagents like phosgene. Carbon dioxide, a renewable and non-toxic C1 feedstock, is a particularly attractive alternative for forming the carbamate linkage. researchgate.net Catalytic systems that can efficiently activate CO2 for reaction with phenol and methylamine (B109427) are a major focus.
Green Solvents: The use of volatile organic compounds (VOCs) as solvents is being replaced by greener alternatives such as water, supercritical fluids (like scCO2), or ionic liquids. Aqueous synthesis conditions, where possible, are highly desirable. researchgate.net
Energy Efficiency: Methodologies that operate at lower temperatures and pressures are being developed. researchgate.net The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reaction rates, allowing for milder conditions and reduced energy consumption. researchgate.net
A framework for sustainable synthesis design evaluates factors like the renewability of feedstock, hazards associated with the synthesis, and potential waste generation. nih.gov
Design of Novel this compound Derivatives
The basic this compound structure serves as a scaffold for designing new molecules with tailored properties. By modifying the phenyl ring or the methyl group, researchers can fine-tune the compound's biological and therapeutic characteristics.
Selectivity is crucial for minimizing off-target effects. The design of novel derivatives focuses on enhancing their interaction with a specific biological target while reducing binding to others.
Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to the parent molecule, and the resulting derivatives are tested to build SAR models. nih.gov For example, adding different substituents (e.g., halogens, alkyl groups, nitro groups) to various positions on the phenyl ring can drastically alter a molecule's binding affinity and selectivity for a target enzyme. Preliminary SAR studies on other complex molecules have shown that electron-withdrawing groups on terminal phenyl rings can be beneficial for improving activity. researchgate.net
Bioisosteric Replacement: Parts of the molecule are replaced with chemical groups that have similar physical or chemical properties but may lead to improved selectivity. For instance, the phenyl ring could be replaced by a heterocyclic ring (like pyridine (B92270) or pyrimidine) to explore new binding interactions within a target's active site.
Computational Docking: Molecular docking simulations are used to predict how a designed derivative will bind to a target protein. This allows researchers to prioritize the synthesis of compounds that are most likely to show high affinity and selectivity, guiding the design process. nih.gov
Building on the principles of selectivity, derivatives are being designed for specific therapeutic purposes, such as anticancer or anti-inflammatory agents. nih.govnih.gov
Target-Oriented Design: Derivatives are designed to inhibit specific enzymes implicated in disease. For example, if a particular kinase is overactive in a cancer cell line, derivatives can be designed to fit specifically into the ATP-binding pocket of that kinase. researchgate.net The simultaneous inhibition of multiple targets, such as PI3K and HDAC in cancer, is a promising approach being explored with novel derivative designs. nih.gov
Prodrug Strategies: The this compound structure can be modified to create a prodrug—an inactive form of a drug that is metabolized into its active form at a specific site in the body. This can improve drug delivery and reduce systemic toxicity.
Conjugation to Targeting Moieties: Derivatives can be linked to molecules that target specific cells or tissues. For example, a derivative could be conjugated to an antibody that recognizes a protein unique to cancer cells, thereby delivering the therapeutic agent directly to the tumor site. nih.gov
The table below illustrates hypothetical modifications to the this compound scaffold and their intended therapeutic goals, based on established design principles.
| Modification | Rationale / Intended Goal | Example Therapeutic Area |
| Addition of a sulfonic acid group to the phenyl ring | Increase water solubility and target extracellular enzymes. | Anticoagulants |
| Replacement of phenyl with a quinoline (B57606) moiety | Enhance binding to kinase domains. researchgate.net | Oncology (c-Met inhibitors) |
| Introduction of a benzoyl linker | Optimize positioning within dual-target enzyme pockets. nih.gov | Oncology (PI3K/HDAC inhibitors) |
| Addition of a nitric oxide (NO) donor group | Combine carbamate activity with NO-mediated effects. nih.gov | Breast Cancer Therapy |
This table is for illustrative purposes and based on general drug design principles.
Advanced Mechanistic Insights into Degradation and Biotransformation
Understanding how this compound breaks down in the environment and is processed by living organisms is vital for assessing its environmental impact and persistence.
Modern research employs advanced analytical and biological techniques to elucidate these pathways:
Microbial Degradation: Researchers are identifying and characterizing bacterial and fungal strains capable of using carbamates as a source of carbon and nitrogen. researchgate.net The primary mechanism of breakdown involves hydrolysis of the carbamate ester bond by enzymes called carbamate hydrolases or esterases, yielding phenol and methylcarbamic acid, which further degrades. researchgate.netnih.gov Gene-probing techniques are used to find the specific genes (e.g., mcd) that code for these hydrolases. nih.gov
Metabolic Pathway Elucidation: Using techniques like liquid chromatography coupled with mass spectrometry (LC-MS), scientists can identify the various metabolites formed during biotransformation. nih.gov This helps to map out the complete degradation pathway, from ring hydroxylation to cleavage and entry into central metabolic cycles. researchgate.net
Genomic and Proteomic Approaches: Sequencing the genomes of degrading microorganisms reveals the full suite of enzymes they possess for breaking down pollutants. nih.gov Proteomics can then identify which of these enzymes are upregulated in the presence of this compound, confirming their role in its biotransformation. researchgate.net
Integration of Multi-Omics Approaches in Toxicological Assessments
Traditional toxicology relies on observing apical endpoints like mortality or disease. Multi-omics approaches offer a more nuanced, systems-biology-level understanding of a chemical's toxic effects. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive picture of the molecular changes induced by this compound exposure. nih.govnih.gov
Transcriptomics (RNA-Seq): This technique reveals which genes are turned on or off in response to chemical exposure, providing early indicators of cellular stress, DNA damage, or metabolic disruption.
Proteomics: Measures large-scale changes in protein levels and modifications, identifying which cellular pathways (e.g., apoptosis, inflammation) are activated or inhibited.
Metabolomics: Analyzes the profile of small-molecule metabolites in a cell or organism. nih.gov This can reveal blockages in metabolic pathways or the production of toxic byproducts.
Data Integration: The true power of this approach lies in integrating these different data streams. nih.gov For example, observing that a gene for a specific metabolic enzyme is upregulated (transcriptomics) and that the protein level of that enzyme increases (proteomics), leading to a buildup of a particular metabolite (metabolomics), provides a clear and powerful model of the toxic mechanism. This integrated approach helps in the early detection of toxicity and the development of safer chemical alternatives. nih.gov
Q & A
Q. How can researchers confirm the identity of phenyl methylcarbamate in synthesized samples?
To verify the compound, use a combination of spectroscopic techniques:
- NMR : Analyze characteristic peaks for the methylcarbamate group (e.g., N–CH3 at ~2.8–3.2 ppm) and aromatic protons (6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 165 (C8H9NO2+) and fragmentation patterns matching the carbamate backbone .
- IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700–1750 cm<sup>-1</sup> .
Cross-reference with databases like NIST Chemistry WebBook for validated spectral data .
Q. What are the standard methods for synthesizing this compound?
A common route involves the reaction of phenol with methyl isocyanate (MIC) under anhydrous conditions:
- Procedure : Mix equimolar phenol and MIC in a dry solvent (e.g., toluene) at 0–5°C. Catalyze with triethylamine, then warm to room temperature. Isolate via filtration or extraction .
- Alternative : Pyrolysis of aryl N-methyl carbamates (e.g., phenylmethylcarbamate) at controlled temperatures to avoid side reactions .
Monitor reaction progress using TLC or HPLC to detect unreacted phenol.
Q. How can researchers assess the purity of this compound in insecticide formulations?
- HPLC : Use a C18 column with UV detection at 254 nm. Compare retention times against a certified reference standard (e.g., Cayman Chemical’s analytical standards) .
- Titration : Quantify active carbamate groups via hydrolysis with NaOH and back-titration with HCl .
- Elemental Analysis : Verify %C, %H, and %N to confirm stoichiometry (C8H9NO2) .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound’s environmental degradation rates reported across studies?
Discrepancies often arise from variable experimental conditions:
- pH Effects : Conduct degradation assays at pH 4–10 to map hydrolysis kinetics. Carbamates degrade faster under alkaline conditions due to hydroxide ion attack on the carbonyl .
- Photolysis : Use xenon-arc lamps to simulate sunlight exposure. Measure degradation products (e.g., phenol, methylamine) via GC-MS .
- Microbial Activity : Perform soil microcosm studies with LC-MS/MS to quantify metabolite formation (e.g., 3,5-dimethyl-4-(methylthio)phenol) .
Q. How can computational modeling optimize this compound’s insecticidal activity while minimizing non-target toxicity?
- QSAR Studies : Build models correlating substituent effects (e.g., 3,5-dimethyl or 4-ethylthio groups) with acetylcholinesterase (AChE) inhibition .
- Docking Simulations : Use software like AutoDock to predict binding affinities to insect vs. mammalian AChE isoforms .
- Metabolite Toxicity Prediction : Apply tools like ADMET Predictor™ to assess metabolites’ environmental persistence and bioaccumulation .
Q. What experimental designs address batch-to-batch variability in this compound used for bioassays?
- Enhanced QC Protocols : Request peptide-like analysis (e.g., salt content, solubility) from suppliers, even for non-peptide compounds, to standardize bioassay conditions .
- Stability Studies : Store batches at –20°C and test AChE inhibition potency monthly to establish shelf-life .
- Normalization : Adjust concentrations based on HPLC purity data to ensure consistent dosing across batches .
Q. How do substituents on the phenyl ring influence carbamate stability in agricultural formulations?
- Comparative Studies : Synthesize analogs (e.g., 4-ethylthio or 3,5-dimethyl derivatives) and compare hydrolysis rates via UV-Vis kinetics .
- Accelerated Stability Testing : Expose formulations to 40°C/75% RH for 30 days. Analyze degradation products using UPLC-QTOF .
- Electron-Withdrawing Groups : Substituents like –NO2 increase stability by reducing electron density on the carbonyl, slowing hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
